molecular formula C16H15N3S B1676672 MLS000536924

MLS000536924

Numéro de catalogue: B1676672
Poids moléculaire: 281.4 g/mol
Clé InChI: JAVBFNWBMPZICK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MLS000536924 is a potent and selective competitive inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2).

Propriétés

Formule moléculaire

C16H15N3S

Poids moléculaire

281.4 g/mol

Nom IUPAC

3-[(4-methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3S/c1-13-7-9-14(10-8-13)11-20-16-17-12-19(18-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3

Clé InChI

JAVBFNWBMPZICK-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MLS000536924;  MLS-000536924;  MLS 000536924; 

Origine du produit

United States

Foundational & Exploratory

MLS000536924 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of MLS000536924

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as CID 2434250, is a potent and selective inhibitor of the enzyme phosphodiesterase 4D2 (PDE4D2). Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in a multitude of cellular signaling pathways. By inhibiting PDE4D2, this compound prevents the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream effectors such as Protein Kinase A (PKA). This activity has significant implications for cellular processes including inflammation and neuronal function, positioning this compound as a valuable research tool and a potential starting point for the development of therapeutics targeting PDE4D-mediated pathologies.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4D2

This compound, with the chemical name 4-(3,4-dimethoxyphenyl)-N-(4-piperidinylmethyl)-2-thiazolamine, was identified as a selective inhibitor of human phosphodiesterase 4D2 (PDE4D2) in a high-throughput screening campaign. Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the phosphodiester bond in the second messengers cAMP and cyclic guanosine monophosphate (cGMP)[1]. The PDE4 family, which includes four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP[2][3].

The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of the PDE4D2 isoform. This inhibition prevents the conversion of cAMP to the inactive adenosine 5'-monophosphate (5'-AMP), leading to an increase in the intracellular concentration of cAMP.

Quantitative Data

The inhibitory activity of this compound against PDE4D2 was determined in a quantitative high-throughput screen (qHTS). The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).

Compound IdentifierTargetAssay FormatIC50 (µM)PubChem BioAssay ID
This compound (CID 2434250)Human PDE4D2HTRF-based cAMP Assay0.32AID 466

Signaling Pathway Modulation

The inhibition of PDE4D2 by this compound initiates a cascade of downstream signaling events, primarily mediated by the accumulation of cAMP.

Upstream Events

The production of cAMP is catalyzed by adenylyl cyclase, an enzyme that is typically activated by G-protein coupled receptors (GPCRs) in response to extracellular stimuli such as hormones and neurotransmitters.

Downstream Effects of cAMP Accumulation

Elevated cAMP levels, resulting from PDE4D2 inhibition, lead to the activation of several key downstream effectors:

  • Protein Kinase A (PKA): Increased cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a wide range of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity.

  • Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. This pathway is involved in processes such as cell adhesion, secretion, and proliferation.

  • Cyclic Nucleotide-Gated (CNG) Ion Channels: In some cell types, cAMP can directly bind to and modulate the activity of CNG channels, influencing ion flux and cellular excitability.

The following diagram illustrates the central role of this compound in the cAMP signaling pathway.

camp_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulus Stimulus GPCR GPCR Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP PDE4D2 PDE4D2 cAMP->PDE4D2 PKA Protein Kinase A (inactive) cAMP->PKA Epac Epac cAMP->Epac 5AMP 5'-AMP PDE4D2->5AMP This compound This compound This compound->PDE4D2 Inhibition active_PKA Protein Kinase A (active) PKA->active_PKA Downstream_Effects Downstream_Effects active_PKA->Downstream_Effects active_Epac Epac (active) Epac->active_Epac active_Epac->Downstream_Effects

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4D2.

Physiological and Therapeutic Implications

The inhibition of PDE4D has been linked to a range of physiological effects, making it a target of significant interest for drug development.

  • Anti-inflammatory Effects: PDE4 is highly expressed in immune cells, and its inhibition leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10[3]. This makes PDE4D inhibitors potential therapeutics for inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis[4].

  • Cognitive Enhancement: PDE4D is also expressed in the brain and plays a role in learning and memory. Inhibition of PDE4D has been shown to enhance cognitive function in preclinical models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease and schizophrenia[4][5].

Experimental Protocols

The identification of this compound as a PDE4D2 inhibitor was based on a specific biochemical assay. Understanding this methodology is crucial for researchers aiming to replicate or build upon these findings.

Primary Assay: HTRF-based cAMP Assay for PDE4D2 Inhibition (PubChem BioAssay AID 466)

Objective: To identify inhibitors of human phosphodiesterase 4D2 (PDE4D2).

Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the degradation of cAMP by PDE4D2. The assay is based on the competition between native cAMP produced by the enzyme and a labeled cAMP (cAMP-d2) for binding to an anti-cAMP antibody labeled with a cryptate (Ab-K). When the cAMP-d2 and Ab-K are in close proximity, a FRET signal is generated. The presence of unlabeled cAMP produced by PDE4D2 activity displaces the cAMP-d2, leading to a decrease in the FRET signal. Inhibitors of PDE4D2 will prevent cAMP degradation, resulting in a higher concentration of unlabeled cAMP and a lower FRET signal.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4D2 enzyme and the substrate cAMP are prepared in an appropriate assay buffer.

  • Compound Dispensing: this compound and control compounds are dispensed into a 1536-well microplate.

  • Enzyme Reaction: The PDE4D2 enzyme is added to the wells, and the reaction is initiated by the addition of the cAMP substrate. The reaction is allowed to proceed for a set period at room temperature.

  • Detection: The reaction is stopped, and the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate antibody) are added.

  • Signal Measurement: After an incubation period, the HTRF signal is read on a compatible plate reader at two wavelengths (665 nm and 620 nm).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and the percent inhibition is determined relative to control wells. The IC50 value is calculated from the concentration-response curve.

The following diagram outlines the workflow of the HTRF-based cAMP assay.

htrf_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate 1. Compound Plate Preparation (this compound & Controls) Dispense_Compound 3. Dispense Compounds into 1536-well Plate Compound_Plate->Dispense_Compound Reagents 2. Reagent Preparation (PDE4D2, cAMP) Add_Enzyme 4. Add PDE4D2 Enzyme Reagents->Add_Enzyme Dispense_Compound->Add_Enzyme Add_Substrate 5. Initiate Reaction with cAMP (Incubate) Add_Enzyme->Add_Substrate Stop_Reaction 6. Stop Reaction & Add HTRF Detection Reagents Add_Substrate->Stop_Reaction Incubate_Detection 7. Incubate for Detection Stop_Reaction->Incubate_Detection Read_Plate 8. Read HTRF Signal (665nm / 620nm) Incubate_Detection->Read_Plate Calculate_Inhibition 9. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 10. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the HTRF-based cAMP assay to determine PDE4D2 inhibition.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PDE4D2. Its mechanism of action, centered on the selective inhibition of PDE4D2 and the subsequent elevation of intracellular cAMP, provides a powerful tool for dissecting the intricacies of cAMP signaling in various physiological and pathological contexts. The detailed understanding of its mechanism and the availability of robust experimental protocols will facilitate further research into the therapeutic potential of targeting the PDE4D2 enzyme.

References

In-Depth Technical Guide: MLS000536924 and its Inhibition of Human 15-Lipoxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target of the compound MLS000536924, detailing its inhibitory activity, the experimental methodologies used for its characterization, and its place within relevant biological pathways.

Core Biological Target: Human 15-Lipoxygenase-2 (15-LOX-2)

This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2)[1]. This discovery was the result of a high-throughput screening effort aimed at identifying novel modulators of this enzyme[1]. 15-LOX-2 is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE). The dysregulation of 15-LOX-2 activity has been implicated in various inflammatory diseases and certain cancers, making it a compelling target for therapeutic intervention.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against human 15-LOX-2 has been quantitatively assessed. The following table summarizes the key activity data.

ParameterValueDescription
IC50 78 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to reduce the enzymatic activity of 15-LOX-2 by 50%.

Experimental Protocols

The identification and characterization of this compound as a 15-LOX-2 inhibitor involved a series of robust experimental procedures.

High-Throughput Screening (HTS) Assay

A fluorescence-based high-throughput screening assay was employed to identify initial hits from a large chemical library.

  • Principle: The assay measures the production of hydroperoxy-eicosatetraenoic acid (HPETE) by 15-LOX-2. The hydroperoxide product oxidizes a ferrous ion to a ferric ion, which then reacts with the xylenol orange dye to produce a colored product, detectable by spectrophotometry.

  • Reagents:

    • Human recombinant 15-LOX-2

    • Arachidonic acid (substrate)

    • Ferrous sulfate

    • Xylenol orange

    • Test compounds (including this compound)

  • Procedure:

    • 15-LOX-2 enzyme was pre-incubated with the test compounds.

    • Arachidonic acid was added to initiate the enzymatic reaction.

    • The reaction was stopped, and the ferrous sulfate/xylenol orange reagent was added.

    • The absorbance was measured at a specific wavelength to determine the extent of product formation.

    • Inhibition was calculated relative to a control reaction without any inhibitor.

IC50 Determination

To determine the potency of this compound, a dose-response analysis was conducted.

  • Principle: The enzymatic assay described above was performed with a range of concentrations of this compound.

  • Procedure:

    • Serial dilutions of this compound were prepared.

    • The 15-LOX-2 inhibition assay was carried out for each concentration.

    • The percentage of inhibition was plotted against the logarithm of the inhibitor concentration.

    • The IC50 value was calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the arachidonic acid metabolic pathway involving 15-LOX-2 and the experimental workflow for identifying inhibitors.

Arachidonic_Acid_Pathway cluster_phospholipids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2 PLA2 PLA2->Arachidonic_Acid 15_LOX_2 15-LOX-2 Arachidonic_Acid->15_LOX_2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/2 LOX_Pathway Lipoxygenase Pathway COX_Pathway Cyclooxygenase Pathway 15_HPETE 15(S)-HPETE 15_LOX_2->15_HPETE This compound This compound This compound->15_LOX_2 Inhibition 15_HETE 15(S)-HETE 15_HPETE->15_HETE

Caption: Arachidonic acid metabolism via the 15-LOX-2 pathway and its inhibition by this compound.

HTS_Workflow Start Start: High-Throughput Screening Compound_Library Chemical Library Screening Start->Compound_Library Primary_Assay Primary Fluorescence Assay (15-LOX-2) Compound_Library->Primary_Assay Hit_Identification Identification of Initial Hits Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response IC50_Determination IC50 Determination for Hits Dose_Response->IC50_Determination Lead_Compound Lead Compound: this compound IC50_Determination->Lead_Compound

Caption: Experimental workflow for the identification of this compound as a 15-LOX-2 inhibitor.

References

In-Depth Technical Guide: Chemical Structure and Bioactivity of MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound MLS000536924, including its detailed chemical structure, and a summary of its bioactivity as determined through a series of quantitative high-throughput screening (qHTS) assays. The data presented herein is sourced from the PubChem database and is intended to inform researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a small molecule with the following identifiers:

  • PubChem CID: 5328924

  • Molecular Formula: C₁₄H₁₁N₃O₂S

  • Molecular Weight: 285.32 g/mol

  • IUPAC Name: 2-(2-benzamido-1,3-thiazol-5-yl)acetamide

  • Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC(=O)N

  • InChI: InChI=1S/C14H11N3O2S/c15-10(18)6-8-7-17-14(20-8)16-13(19)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,15,18)(H,16,19)

  • InChIKey: QZJBCZJFLCFMSR-UHFFFAOYSA-N

Bioactivity Profile

This compound was evaluated for its potential as a beta-lactamase inhibitor in a series of three related qHTS assays conducted by the NIH Molecular Libraries Screening Centers Network (MLSCN). Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are crucial for overcoming antibiotic resistance.

The bioactivity of this compound was assessed in the following assays:

  • AID 466: Primary qHTS assay for inhibitors of beta-lactamase.

  • AID 465: Counterscreen for autofluorescent compounds using a parental cell line.

  • AID 467: Counterscreen for compounds that inhibit beta-lactamase in the absence of the reporter gene.

Summary of Quantitative Bioactivity Data

The following table summarizes the quantitative results for this compound (CID 5328924) across the three assays.

PubChem Assay ID (AID)Assay TitleActivity OutcomePubChem Activity ScorePotency (µM)Efficacy (%)
466qHTS for Inhibitors of Beta-LactamaseActive4017.78104.2
465qHTS Counterscreen for Autoflourescent CompoundsInactive0--
467qHTS Counterscreen for Inhibitors of Beta-LactamaseInactive0--

Interpretation of Results: this compound was identified as an active inhibitor of beta-lactamase in the primary screening assay (AID 466) with a potency of 17.78 µM. Crucially, the compound was found to be inactive in both counterscreen assays (AID 465 and AID 467), indicating that its activity in the primary assay is likely due to specific inhibition of the beta-lactamase enzyme and not a result of autofluorescence or other assay artifacts.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

AID 466: qHTS for Inhibitors of Beta-Lactamase
  • Assay Principle: This assay is a cell-based, quantitative high-throughput screen designed to identify inhibitors of beta-lactamase. The assay utilizes a reporter gene system where the inhibition of beta-lactamase leads to a measurable signal.

  • Cell Line: A specific cell line engineered to express beta-lactamase and a reporter gene.

  • Procedure:

    • Cells were dispensed into 1536-well microplates.

    • This compound, along with other test compounds, was added to the wells at various concentrations.

    • The plates were incubated to allow for compound-enzyme interaction.

    • A substrate for the reporter enzyme was added.

    • The resulting signal, indicative of beta-lactamase activity, was measured using a plate reader.

  • Data Analysis: The raw data was normalized, and dose-response curves were generated to determine the potency (IC50) and efficacy of the compounds. Active compounds were identified based on a predefined activity threshold.

AID 465: qHTS Counterscreen for Autofluorescent Compounds
  • Assay Principle: This counterscreen was designed to identify and eliminate false-positive hits from the primary screen that are due to compound autofluorescence.

  • Cell Line: A parental cell line that does not express the beta-lactamase reporter system.

  • Procedure:

    • The parental cells were dispensed into 1536-well microplates.

    • This compound and other hits from the primary screen were added to the wells.

    • The plates were incubated under the same conditions as the primary assay.

    • The fluorescence of the wells was measured using a plate reader at the same wavelengths used in the primary assay.

  • Data Analysis: Compounds that produced a significant fluorescent signal in this assay were flagged as autofluorescent and thus considered false positives.

AID 467: qHTS Counterscreen for Inhibitors of Beta-Lactamase (Reporter-Independent).[1]
  • Assay Principle: This counterscreen aimed to confirm that the activity observed in the primary screen was dependent on the inhibition of beta-lactamase and not due to non-specific effects on the reporter system.[1]

  • Methodology: The assay was conducted in a 1536-well format, with each compound dilution series tested in triplicate.[1] Data normalization was performed on a per-plate basis relative to control wells.[1] Dose-response curves were generated and fitted to a four-parameter sigmoidal equation to determine EC50 values.[1]

  • Data Analysis: Compounds that showed activity in this assay would be considered to be acting on components of the assay system other than beta-lactamase.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for beta-lactamase inhibitors involves the inactivation of the beta-lactamase enzyme, thereby protecting beta-lactam antibiotics from degradation.

Experimental Workflow

The screening process to identify and validate inhibitors of beta-lactamase followed a logical progression.

experimental_workflow cluster_primary Primary Screening cluster_counterscreen Counterscreening cluster_validation Hit Validation primary_screen qHTS for Beta-Lactamase Inhibitors (AID 466) autofluorescence Autofluorescence Screen (AID 465) primary_screen->autofluorescence Active Compounds reporter_independent Reporter-Independent Screen (AID 467) primary_screen->reporter_independent Active Compounds validated_hit Validated Hit: This compound autofluorescence->validated_hit Inactive in Counterscreens reporter_independent->validated_hit Inactive in Counterscreens

Caption: Experimental workflow for the identification of this compound.

Mechanism of Beta-Lactamase Inhibition

Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of antibiotics like penicillin, rendering them inactive. Beta-lactamase inhibitors are designed to bind to the active site of the beta-lactamase enzyme, preventing it from destroying the antibiotic. This allows the antibiotic to effectively inhibit bacterial cell wall synthesis.

mechanism_of_action cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Space beta_lactamase Beta-Lactamase Enzyme pbp Penicillin-Binding Protein (PBP) cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes antibiotic Beta-Lactam Antibiotic antibiotic->beta_lactamase Hydrolysis (Inactivation) antibiotic->pbp Binding & Inhibition inhibitor This compound (Inhibitor) inhibitor->beta_lactamase Inhibition

Caption: Mechanism of action of beta-lactamase inhibitors.

References

An In-depth Technical Guide to MLS000536924 (Rifampicin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of MLS000536924, identified as the well-established antibiotic, Rifampicin. The document details its chemical identity, physical properties, and extensive list of synonyms. A significant focus is placed on its mechanism of action as a potent inhibitor of bacterial DNA-dependent RNA polymerase. This guide summarizes key bioactivity data and outlines relevant experimental protocols for its study. Visual aids in the form of a signaling pathway and an experimental workflow are provided to enhance understanding.

Chemical Information and Synonyms

This compound is chemically identical to Rifampicin, a widely used antibiotic.[1][2][3] Its unique identifier in the PubChem database is CID 135398735.[3][4][5]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Rifampicin are summarized in the table below.

PropertyValueReference
Molecular Formula C43H58N4O12[3][6]
Molecular Weight 822.9 g/mol [3][6]
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[3]
InChI InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,44,49-51,53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,28-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1[3]
InChIKey JQXXHWHPUNPDRT-WLSIYKJHSA-N[4]
SMILES CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C4(C(=C3C)OC(C4=O)O/C=C/--INVALID-LINK--C)O)C)OC(=O)C)C">C@HOC)C)O)C=NN5CCN(CC5)C)C[3]
XLogP3-AA 4.9[3][6]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 12[3]
Rotatable Bond Count 5[3]
Exact Mass 822.40512334 g/mol [2]
Monoisotopic Mass 822.40512334 g/mol [2]
Topological Polar Surface Area 220 Ų[3][6]
Color / Form Red to orange platelets or red-brown crystalline powder[3]
Synonyms and Identifiers

Rifampicin is known by a multitude of synonyms and identifiers across various databases and commercial products.

TypeIdentifier
Systematic Name Rifampicin
Alternative Name Rifampin
Brand Names Rifadin, Rifater, Archidyn, Arficin
CAS Number 13292-46-1
PubChem CID 135398735
ChEMBL ID CHEMBL4565586
DrugBank ID DB01045
UNII VJT6J7R4TR
KEGG ID D00211
Other MLS Numbers MLS001148237, MLS002548867

Biological Activity and Mechanism of Action

Rifampicin is a broad-spectrum antibiotic with bactericidal effects against a wide range of bacteria.[2][7][8] It is a cornerstone in the treatment of tuberculosis, typically used in combination with other antibiotics to prevent the development of resistance.[1][7]

Mechanism of Action

Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][8][9] It binds to the β-subunit of the bacterial RNAP, sterically obstructing the path of the elongating RNA transcript.[1][8][10] This action effectively halts transcription, thereby preventing the synthesis of essential bacterial proteins and leading to cell death.[1] Notably, Rifampicin shows high selectivity for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes.[9]

Rifampicin_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA RNAP->mRNA RNA Elongation Rifampicin Rifampicin (this compound) Rifampicin->RNAP Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins CellDeath Bacterial Cell Death Ribosome->Protein

Mechanism of Rifampicin action on bacterial transcription.
Bioactivity Data

Rifampicin exhibits potent activity against a variety of pathogenic bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several key species.

PathogenMIC Range (μg/mL)Reference
Mycobacterium tuberculosis0.002 - 64[1]
Mycobacterium bovis0.125[1]
Staphylococcus aureus (methicillin-resistant)≤ 0.006 - 256[1]
Chlamydia pneumoniae0.005[1]
Haemophilus influenzae1 (mode)[11]
Neisseria gonorrhoeae0.25 (mode)[11]
Neisseria meningitidis0.03 (mode)[11]
Listeria monocytogenes≤ 0.12[11]
Enterobacteriaceae4 - >64[11]
Acinetobacter species4 - >64[11]
Pseudomonas species4 - >64[11]

Experimental Protocols

This section details methodologies for key experiments involving Rifampicin.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Rifampicin against a specific bacterial strain.[12]

Methodology:

  • Bacterial Culture Preparation:

    • From a glycerol stock, streak the bacterial strain onto a suitable agar plate (e.g., blood agar) and incubate overnight at 37°C.

    • Inoculate 3 mL of a suitable broth medium (e.g., Tryptic Soy Broth - TSB) with a single colony.

    • Grow the culture to the exponential phase (OD600nm ≈ 0.5) at 37°C with shaking.

    • Dilute the bacterial suspension 100-fold in cation-adjusted Mueller Hinton Broth (CAMHB) to achieve a final density of approximately 10^6 CFU/mL.

  • Serial Dilution of Rifampicin:

    • Prepare a stock solution of Rifampicin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the Rifampicin stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted Rifampicin.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Rifampicin that completely inhibits visible bacterial growth.

Antibacterial_Susceptibility_Workflow Start Start Culture Prepare Bacterial Culture (Overnight Incubation) Start->Culture Exponential Grow to Exponential Phase (OD600 ≈ 0.5) Culture->Exponential Dilute_Culture Dilute Culture to ~10^6 CFU/mL Exponential->Dilute_Culture Inoculate Inoculate Plate with Bacterial Suspension Dilute_Culture->Inoculate Prepare_Rifampicin Prepare Rifampicin Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Rifampicin in 96-well Plate Prepare_Rifampicin->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate->Determine_MIC End End Determine_MIC->End

Workflow for antibacterial susceptibility testing.
In Vitro RNA Polymerase Inhibition Assay

This assay measures the inhibitory effect of Rifampicin on bacterial RNA polymerase activity.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, DTT, and BSA.

    • Add a DNA template (e.g., a plasmid containing a bacterial promoter).

    • Add ribonucleoside triphosphates (ATP, GTP, CTP), with one being radiolabeled (e.g., [α-32P]UTP).

  • Enzyme and Inhibitor Addition:

    • Add purified bacterial RNA polymerase to the reaction mixture.

    • For the experimental group, add varying concentrations of Rifampicin. For the control group, add the corresponding solvent.

  • Initiation and Incubation:

    • Initiate the transcription reaction by incubating the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).

  • Quantification:

    • Collect the precipitated RNA on a filter membrane.

    • Wash the filter to remove unincorporated radiolabeled nucleotides.

    • Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of RNA synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Rifampicin concentration relative to the control.

    • Determine the IC50 value (the concentration of Rifampicin that inhibits 50% of RNA polymerase activity).

Conclusion

This compound, identified as Rifampicin, is a potent and clinically significant antibiotic. Its well-characterized mechanism of action, involving the specific inhibition of bacterial RNA polymerase, makes it a valuable tool for both therapeutic and research purposes. This guide provides essential chemical, biological, and methodological information to support further investigation and application of this compound in drug discovery and development.

References

The Role of 15-Lipoxygenase-2 in Epithelial Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, is a critical regulator of cellular function in various epithelial tissues. Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits a more restricted tissue distribution, with high expression levels in the normal epithelial cells of the prostate, lung, skin, and cornea.[1] Its primary biochemical role is the stereo- and regiospecific dioxygenation of polyunsaturated fatty acids, predominantly converting arachidonic acid (AA) into 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2][3]

A significant body of evidence points to 15-LOX-2 as a functional tumor suppressor. Its expression is frequently downregulated or lost in epithelial-derived cancers, including prostate, breast, and lung carcinomas.[3][4][5] Restoration of its expression or treatment with its product, 15(S)-HETE, can inhibit cancer cell cycle progression, induce G0/G1 arrest, and promote cellular senescence.[2][6] The signaling pathways implicated involve the generation of reactive oxygen species (ROS), activation of p38 MAPK, and modulation of the nuclear receptor PPAR-γ.[4][7]

Conversely, 15-LOX-2 is also implicated in pro-inflammatory and pathological processes such as atherosclerosis, where it contributes to foam cell formation, and ferroptosis, a form of regulated cell death.[8][9] This dual role underscores the complexity of 15-LOX-2 signaling and highlights its potential as a therapeutic target for both cancer and inflammatory diseases. This guide provides an in-depth overview of the enzyme's function, summarizes key quantitative data, details relevant experimental protocols, and visualizes its core signaling pathways.

Expression and Distribution in Epithelial Tissues

15-LOX-2 is prominently expressed in the secretory and apical cells of benign epithelial glands.[3] Its expression is consistently high in normal epithelial cells but is significantly reduced or completely lost in their malignant counterparts. This inverse relationship is a hallmark of its role in epithelial homeostasis and carcinogenesis.

Table 1: 15-LOX-2 Expression in Normal vs. Malignant Epithelial Tissues
Tissue of OriginNormal Epithelial CellsCorresponding Cancer Cells/LinesFindingReference
Prostate PrEC, Benign Glandular EpitheliumPC-3, LNCaP, DU145, Prostate AdenocarcinomaHigh 15-LOX-2 mRNA and protein.[3][4]
14 of 18 adenocarcinoma cases showed >25% loss of 15-LOX-2.[1][3]
>90% reduction in 15-HETE formation in malignant tissue.[1][3]
Breast HMEC, Normal Mammary EpitheliumMCF-7, SK-BR-3, MDA-453High 15-LOX-2 mRNA and protein.[4]
Trace levels of 15-LOX-2 RNA; no protein detected.[4]
Lower 15-LOX-2 levels in tumors of patients who developed metastasis.[10]
Lung NHBECalu I, MSK-3High 15-LOX-2 mRNA and protein.[4]
No 15-LOX-2 RNA or protein detected.[4]
Bladder SVHUCU-9, U-14High 15-LOX-2 mRNA and protein.[4]
No 15-LOX-2 RNA or protein detected.[4]
Skin NK, KeratinocytesNIH-3T3, HaCaT, SCC-M7, SCC-P9High 15-LOX-2 mRNA and protein.[4]
No 15-LOX-2 RNA or protein detected.[4]

Biochemical Function and Kinetics

15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[2]

  • Primary Substrate: Arachidonic Acid (AA).[2]

  • Primary Product: 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-HETE.[11]

  • Other Substrates: While 15-LOX-2 can metabolize linoleic acid (LA) to 13-hydroxyoctadecadienoic acid (13-HODE), it shows a preference for AA, distinguishing it from the 15-LOX-1 isoform.[3]

The catalytic activity of 15-LOX-2 can be influenced by allosteric regulators, including its own products, which can alter its substrate specificity.[12]

Table 2: Selected Kinetic Parameters for Human 15-LOX-2
SubstrateConditionkcat/Km (s⁻¹µM⁻¹)Reference
Arachidonic Acid (AA)Standard Assay0.264 ± 0.121[13]
Dihomo-γ-linolenic acid (DGLA)Standard Assay0.0895 ± 0.0075[13]
Arachidonic Acid (AA)With 10 µM 13-HPODE0.11 ± 0.01[14]
Linoleic Acid (LA)With 10 µM 13-HPODE0.22 ± 0.02[14]

Signaling Pathways and Cellular Functions

15-LOX-2 and its product 15(S)-HETE exert significant influence over cell fate through multiple signaling pathways. Its roles are context-dependent, ranging from tumor suppression to inflammation and ferroptosis.

Tumor Suppression in Epithelial Cancer

The most well-documented role of 15-LOX-2 in epithelial tissue is that of a tumor suppressor.[5][15] This function is mediated through several interconnected mechanisms:

  • Cell Cycle Arrest: Restoration of 15-LOX-2 expression in prostate cancer cells inhibits DNA replication and causes G0/G1 cell cycle arrest.[2][6]

  • Induction of Senescence: 15-LOX-2 expression is associated with cellular senescence in normal human prostate cells, potentially through the induction of RB1CC1.[2][15]

  • PPAR-γ Regulation: 15(S)-HETE is an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[4] An inverse relationship exists between 15-LOX-2 and PPAR-γ expression in normal versus tumor epithelia.[4] Overexpression of 15-LOX-2 in tumor cells can downregulate PPAR-γ, suggesting a complex feedback loop.[4]

G 15-LOX-2 Tumor Suppressor Signaling Pathway cluster_feedback AA Arachidonic Acid LOX2 15-LOX-2 AA->LOX2 HETE 15(S)-HETE LOX2->HETE CellCycle Cell Cycle Progression LOX2->CellCycle Inhibits Senescence Cellular Senescence LOX2->Senescence Induces LOX2->p1 PPARg PPAR-γ HETE->PPARg Activates PPARg->CellCycle Inhibits p1->PPARg Downregulates (in tumor cells)

Diagram 1: 15-LOX-2 Tumor Suppressor Signaling Pathway.
ROS and p38 MAPK-Mediated Growth Inhibition

In premalignant keratinocytes, inducible expression of 15-LOX-2 leads to growth inhibition. This effect is mediated by an increase in intracellular Reactive Oxygen Species (ROS) and subsequent activation of the p38 mitogen-activated protein kinase (MAPK) pathway. The growth inhibition can be reversed by antioxidants or specific p38 inhibitors, but not by inhibitors of ERK1/2 or JNK.[7]

G 15-LOX-2 Mediated Growth Inhibition in Keratinocytes LOX2 15-LOX-2 Expression ROS ↑ Reactive Oxygen Species (ROS) LOX2->ROS p38 p38 MAPK Activation ROS->p38 DNA_Synth DNA Synthesis p38->DNA_Synth Growth Cell Growth DNA_Synth->Growth NAC N-acetyl-cysteine (Antioxidant) NAC->ROS p38_Inhib p38 Inhibitor p38_Inhib->p38

Diagram 2: ROS/p38 MAPK-Mediated Growth Inhibition Pathway.
Role in Inflammation and Ferroptosis

Beyond cancer, 15-LOX-2 plays a complex role in inflammatory diseases and a specific form of cell death known as ferroptosis.

  • Atherosclerosis: 15-LOX-2 is highly expressed in macrophages within atherosclerotic plaques and is linked to the progression of macrophages into lipid-laden foam cells.[8][11] Silencing the ALOX15B gene in macrophages reduces cellular lipid accumulation.[8]

  • Inflammation Resolution: In airway epithelia, 15-LOX-2 is involved in the "class switch" from pro-inflammatory leukotrienes to anti-inflammatory lipoxins. Reduced 15-LOX-2 expression in cystic fibrosis contributes to a depressed Lipoxin A4 to Leukotriene B4 ratio, exacerbating inflammation.[8][9]

  • Ferroptosis: 15-LOX-2 can form a complex with phosphatidylethanolamine-binding protein 1 (PEBP1). This interaction alters its substrate specificity, causing it to peroxidize membrane phospholipids (PUFA-PEs). The accumulation of these lipid hydroperoxides on the cell membrane leads to ferroptotic cell death, a process implicated in neurodegenerative diseases.[8][9]

G 15-LOX-2 in Ferroptosis LOX2 15-LOX-2 Complex 15-LOX-2 / PEBP1 Complex LOX2->Complex PEBP1 PEBP1 PEBP1->Complex Lipid_HP Lipid Hydroperoxides (HpETE-PE) Complex->Lipid_HP PUFA_PE Membrane Phospholipids (PUFA-PE) PUFA_PE->Lipid_HP Substrate Ferroptosis Ferroptotic Cell Death Lipid_HP->Ferroptosis Accumulation leads to

Diagram 3: 15-LOX-2 in Ferroptosis.

Pharmacological Modulation

The diverse roles of 15-LOX-2 make it an attractive target for drug development. Both inhibitors and activators are being investigated for therapeutic applications.[16][17]

Table 3: Selected Pharmacological Inhibitors of Human 15-LOX-2
Compound IDType of InhibitionIC₅₀ or Kᵢ (µM)SelectivityReference
MLS000545091Mixed-typeKᵢ = 0.9 ± 0.4>20-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2[18]
MLS000536924CompetitiveKᵢ = 2.5 ± 0.5>20-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2[18]
MLS000327069Mixed-typeIC₅₀ = 0.34 ± 0.05>50-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2[8]
MLS000327186Mixed-typeIC₅₀ = 0.53 ± 0.04>50-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2[8]
Compound 10Not specifiedIC₅₀ = 26.9 ± 1.0Not specified[19]
Compound 13Not specifiedIC₅₀ = 25.0 ± 1.1Not specified[19]
NDGARedoxIC₅₀ = 11.0Not selective[8]

Key Experimental Protocols

Accurate assessment of 15-LOX-2 expression and activity is fundamental to its study. Below are detailed methodologies for common experimental procedures.

Protocol: Immunohistochemistry (IHC) for 15-LOX-2 Detection

Adapted from Shappell et al. (2001)[3]

  • Tissue Preparation: Fix radical prostatectomy specimens in formalin and embed in paraffin. Cut 5-µm sections and mount on glass slides.

  • Antigen Retrieval: This protocol does not require antigen retrieval techniques.

  • Immunostaining:

    • Perform staining using an automated immunostainer (e.g., Ventana 320 system).

    • Use a primary rabbit antiserum for 15-LOX-2 at a 1:2500 dilution. Use preimmune rabbit sera at the same dilution as a negative control.

    • Employ an avidin-biotin complex (ABC) method for detection.

  • Quantification:

    • Map areas of positive and negative tumor staining on the glass slides with ink.

    • Create enlarged photocopies of the outlines.

    • Determine the areas using a digitized graphics tablet and image analysis software (e.g., NIH Image Analysis).

    • Express results as the percentage of the tumor area that is negative for 15-LOX-2 immunostaining.

Protocol: 15-LOX-2 Activity Assay by HPLC

Adapted from Shappell et al. (2001)[3]

  • Tissue Homogenization:

    • Homogenize 50-100 mg of fresh benign or tumorous prostate tissue in 4 volumes of ice-cold buffer (50 mmol/L Tris, 100 mmol/L NaCl, 100 µmol/L CaCl₂, pH 7.4).

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µmol/L [1-¹⁴C]arachidonic acid (final concentration).

    • Incubate samples for 1 hour at 37°C with continuous agitation.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding 2.5 volumes of cold methanol.

    • Add 1.25 volumes of dichloromethane and centrifuge to remove the protein precipitate.

    • Recover the products from the mixed methanol/water/dichloromethane phase.

  • HPLC Analysis:

    • Analyze the extracted metabolites using reverse-phase and/or straight-phase high-performance liquid chromatography (HPLC).

    • Identify and quantify the [¹⁴C]15-HETE peak by comparing its retention time to a known standard.

G Experimental Workflow: 15-LOX-2 Activity Assay Start Start: Epithelial Tissue (Benign vs. Tumor) Homog 1. Homogenize in Tris Buffer Start->Homog Incub 2. Incubate (1h, 37°C) with [14C]Arachidonic Acid Homog->Incub Stop 3. Terminate Reaction (Methanol) Incub->Stop Extract 4. Liquid-Liquid Extraction (Dichloromethane) Stop->Extract HPLC 5. HPLC Analysis (Reverse/Straight Phase) Extract->HPLC Result Result: Quantification of [14C]15-HETE HPLC->Result

Diagram 4: Experimental Workflow for Measuring 15-LOX-2 Activity.
Protocol: Spectrophotometric Assay for 15-LOX-2 Activity

Adapted from Jameson et al. (2014) and Malterud et al. (1996)[18][20]

This method measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234-238 nm.

  • Reagent Preparation:

    • Buffer: 0.2 M Borate buffer, pH 9.0.

    • Enzyme: Purified recombinant human 15-LOX-2 or a suitable substitute like soybean 15-LOX. Keep the enzyme solution on ice.

    • Substrate: Prepare a 250 µM solution of linoleic acid or arachidonic acid in borate buffer.

    • Inhibitor: Dissolve test compounds in DMSO.

  • Assay Procedure:

    • Set a spectrophotometer to record absorbance at 234 nm. Use quartz cuvettes.

    • Blank: Pipette DMSO (e.g., 12.5 µl) and borate buffer (to 1 ml final volume) into a cuvette.

    • Control (No Inhibitor): In a separate cuvette, pipette DMSO and the enzyme solution. Incubate for 5 minutes at room temperature.

    • Sample (With Inhibitor): In a separate cuvette, pipette the inhibitor solution (in DMSO) and the enzyme solution. Incubate for 5 minutes.

    • Initiate Reaction: Rapidly add the substrate solution to the control and sample cuvettes to start the reaction.

  • Data Analysis:

    • Record the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

    • The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition by comparing the rate of the inhibitor-containing sample to the rate of the control sample.

Conclusion and Future Directions

15-Lipoxygenase-2 is a multifaceted enzyme in epithelial tissues, acting as a critical gatekeeper of cell proliferation and differentiation. Its consistent downregulation in multiple epithelial cancers strongly supports its role as a tumor suppressor and validates it as a high-priority target for cancer therapy and chemoprevention. The development of 15-LOX-2 activators or agents that restore its expression could represent a novel therapeutic strategy.[21]

However, its involvement in pro-inflammatory conditions like atherosclerosis and in the ferroptosis pathway reveals a more complex biological role that necessitates careful consideration in drug development. Selective inhibitors of 15-LOX-2 are valuable tools for dissecting these pathways and may offer therapeutic potential for inflammatory and neurodegenerative diseases.[9][18] Future research should focus on elucidating the upstream mechanisms that lead to the silencing of 15-LOX-2 in cancer and on developing highly selective pharmacological modulators to exploit its therapeutic potential while minimizing off-target effects.

References

MLS000536924: A Selective Probe for Interrogating 15-Lipoxygenase-2 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound MLS000536924, a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate the use of this compound as a chemical probe in studies of 15-LOX-2 function in health and disease.

Introduction to 15-LOX-2 and the Role of a Selective Probe

Human 15-lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a lipid-peroxidizing enzyme that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2] Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits a more restricted tissue distribution, with notable expression in epithelial tissues such as the prostate, lung, skin, and cornea.[3] Emerging evidence implicates 15-LOX-2 in a variety of physiological and pathophysiological processes, including the regulation of inflammation, cell differentiation, senescence, and the suppression of tumor growth in certain cancers.[4][5]

Given its potential as a therapeutic target, the development of selective chemical probes for 15-LOX-2 is crucial for elucidating its precise biological roles and for validating it as a drug target. This compound has been identified as a valuable tool for this purpose, demonstrating potent and selective inhibition of 15-LOX-2.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the inhibitory activity and selectivity of this compound against human 15-LOX-2.

Table 1: In Vitro Inhibitory Potency of this compound against Human 15-LOX-2

ParameterValue (µM)Inhibition TypeReference
IC503.1-[2]
Ki2.5 ± 0.5Competitive[1]

Table 2: Selectivity Profile of this compound

Target EnzymeSelectivity (fold) vs. 15-LOX-2Reference
5-Lipoxygenase (5-LOX)>20[1]
12-Lipoxygenase (12-LOX)>20[1]
15-Lipoxygenase-1 (15-LOX-1)>20[1]
Cyclooxygenase-1 (COX-1)>20[1]
Cyclooxygenase-2 (COX-2)>20[1]

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound as a 15-LOX-2 inhibitor.

Recombinant Human 15-LOX-2 Expression and Purification
  • Expression System: E. coli is a commonly used host for the expression of recombinant human 15-LOX-2.

  • Purification: The enzyme is typically purified using affinity chromatography, such as a His-tag system, followed by size-exclusion chromatography to ensure high purity.

Biochemical Assay for 15-LOX-2 Inhibition

A continuous spectrophotometric assay is the standard method for determining the inhibitory activity of compounds against 15-LOX-2.

  • Principle: The assay measures the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), from the substrate arachidonic acid. This product exhibits a characteristic absorbance at 234-236 nm.[2][3]

  • Reagents and Buffers:

    • Assay Buffer: Typically, a Tris-HCl or borate buffer at a pH of 7.4-9.0.[6]

    • Substrate: Arachidonic acid, dissolved in an organic solvent like ethanol and then diluted in the assay buffer.

    • Enzyme: Purified recombinant human 15-LOX-2.

    • Inhibitor: this compound dissolved in DMSO.

  • Procedure:

    • The assay is performed in a quartz cuvette.

    • The assay buffer, enzyme, and inhibitor (or vehicle control) are pre-incubated for a defined period.

    • The reaction is initiated by the addition of the arachidonic acid substrate.

    • The increase in absorbance at 234-236 nm is monitored over time using a UV-Vis spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive), kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk plots.[7]

Cellular Assay for 15-LOX-2 Activity

While direct cellular data for this compound is not extensively published, a general approach using HEK293 cells overexpressing 15-LOX-2 can be employed.[2]

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding human 15-LOX-2.

  • Inhibitor Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: The cells are then incubated with arachidonic acid.

  • Lipid Extraction and Analysis:

    • Cellular lipids are extracted using a suitable organic solvent system (e.g., Folch method).

    • The extracted lipids are analyzed by reverse-phase HPLC or LC-MS/MS to quantify the levels of 15-HETE (the reduced product of 15-HpETE).

    • The inhibitory effect of this compound in a cellular context is determined by the reduction in 15-HETE production compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving 15-LOX-2 and a typical experimental workflow for characterizing an inhibitor like this compound.

G Simplified 15-LOX-2 Signaling Pathway in Inflammation AA Arachidonic Acid LOX2 15-LOX-2 AA->LOX2 HETE 15(S)-HETE LOX2->HETE Tumor_Suppression Tumor Suppression LOX2->Tumor_Suppression Contributes to NFkB_pathway NF-κB Pathway HETE->NFkB_pathway Modulates Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Caption: Simplified signaling pathway of 15-LOX-2 in inflammation and cancer.

G Experimental Workflow for this compound Characterization cluster_0 Biochemical Characterization cluster_1 Cellular and In Vivo Validation HTS High-Throughput Screen Hit_ID Hit Identification (this compound) HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Kinetics Kinetic Analysis (Ki, MOA) IC50->Kinetics Selectivity Selectivity Profiling Kinetics->Selectivity Cell_Assay Cell-Based Assay (e.g., HEK293) Selectivity->Cell_Assay Target_Engagement Cellular Target Engagement Cell_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Anti-inflammatory) Target_Engagement->Phenotypic_Assay In_Vivo In Vivo Model (Future Work) Phenotypic_Assay->In_Vivo

Caption: Workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective competitive inhibitor of human 15-LOX-2. Its favorable in vitro properties make it an excellent probe for investigating the enzymatic function of 15-LOX-2 in biochemical and cellular systems.

Future research should focus on:

  • Comprehensive Cellular Profiling: Thoroughly evaluating the effects of this compound in various cell lines, particularly those with endogenous 15-LOX-2 expression, to confirm its on-target activity and explore its impact on downstream signaling pathways.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of this compound in animal models of diseases where 15-LOX-2 is implicated, such as atherosclerosis and certain cancers. This will be critical in validating 15-LOX-2 as a therapeutic target and for the potential development of this compound or its analogs as drug candidates.

  • Structural Biology: Further utilizing the co-crystal structure of 15-LOX-2 with inhibitors like this compound to guide the design of next-generation probes with improved potency, selectivity, and drug-like properties.[2]

References

Investigating the Role of 15-Lipoxygenase-2 in Ferroptosis with the Selective Inhibitor MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. The enzyme 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B, has been identified as a key player in the execution of ferroptosis. This technical guide provides a comprehensive overview of the role of 15-LOX-2 in ferroptosis and details the use of MLS000536924, a potent and selective inhibitor of 15-LOX-2, as a tool to investigate this pathway. This document includes detailed experimental protocols, quantitative data, and visualizations of the signaling pathways and experimental workflows to facilitate further research in this promising area of drug discovery.

The Role of 15-LOX-2 in the Ferroptosis Signaling Pathway

Ferroptosis is initiated by the accumulation of lipid hydroperoxides, leading to membrane damage and cell death. One of the key enzymatic drivers of this process is 15-lipoxygenase-2 (15-LOX-2). This non-heme iron-containing enzyme catalyzes the stereospecific dioxygenation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid, to form hydroperoxy derivatives.

A critical aspect of 15-LOX-2's pro-ferroptotic activity involves its interaction with Phosphatidylethanolamine Binding Protein 1 (PEBP1). The formation of a complex between 15-LOX-2 and PEBP1 alters the substrate specificity of the enzyme, enabling it to directly oxygenate PUFAs esterified in phosphatidylethanolamines (PE), such as arachidonic acid-PE (AA-PE). This generates hydroperoxy-PE (PE-AA-OOH), a potent death signal that propagates lipid peroxidation within cellular membranes, ultimately leading to ferroptotic cell death.

The canonical ferroptosis pathway is also regulated by the glutathione peroxidase 4 (GPX4) system. GPX4 detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) sensitizes cells to ferroptosis. The activity of 15-LOX-2 and the subsequent production of lipid hydroperoxides can overwhelm the GPX4 defense system, tipping the balance towards cell death.

Ferroptosis_Pathway cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LOX2 15-LOX-2 PUFA->LOX2 Oxygenation PE_AA Arachidonic Acid-PE (AA-PE) LOX2_PEBP1 15-LOX-2/PEBP1 Complex PE_AA->LOX2_PEBP1 Oxygenation Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 Lipid_Peroxidation->GPX4 Reduces LOX2->Lipid_Peroxidation LOX2->LOX2_PEBP1 PEBP1 PEBP1 PEBP1->LOX2_PEBP1 LOX2_PEBP1->Lipid_Peroxidation MLS This compound MLS->LOX2 Inhibits GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols GSH GSH GSH->GPX4

Figure 1: 15-LOX-2 signaling in ferroptosis.

This compound: A Selective Inhibitor of 15-LOX-2

This compound has been identified as a potent and selective inhibitor of human 15-LOX-2, making it an invaluable chemical probe to dissect the role of this enzyme in ferroptosis.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound against 15-LOX-2.

Parameter Value Enzyme Reference
IC503.1 µMHuman 15-LOX-2[1]

This compound exhibits greater than 50-fold selectivity for 15-LOX-2 over other human lipoxygenases (5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenases (COX-1, COX-2)[1]. This high selectivity is crucial for attributing its anti-ferroptotic effects specifically to the inhibition of 15-LOX-2.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of 15-LOX-2 in ferroptosis using this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Assays cluster_analysis Data Analysis A 1. 15-LOX-2 Enzyme Inhibition Assay B 2. Determine IC50 of This compound A->B C 3. Induce Ferroptosis (e.g., with Erastin or RSL3) D 4. Treat with this compound C->D E 5a. Cell Viability Assay (e.g., CellTiter-Glo) D->E F 5b. Lipid Peroxidation Assay (e.g., C11-BODIPY) D->F G 5c. Western Blot for 15-LOX-2 Expression D->G H 6. Quantify Inhibition of Ferroptosis E->H F->H

Figure 2: Experimental workflow diagram.
In Vitro 15-LOX-2 Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified 15-LOX-2.

  • Materials:

    • Purified recombinant human 15-LOX-2

    • Arachidonic acid (substrate)

    • This compound

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.014% Triton X-100)

    • DMSO (for compound dilution)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

    • In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

    • Add purified 15-LOX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Immediately monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Ferroptosis Assays

These assays assess the effect of this compound on ferroptosis induced in a cellular context.

  • Cell Lines:

    • HEK293T cells overexpressing human 15-LOX-2 are a suitable model.

    • Cancer cell lines known to be sensitive to ferroptosis (e.g., HT-1080 fibrosarcoma, PANC1 pancreatic cancer cells).

  • Ferroptosis Inducers:

    • Erastin: Inhibits the system Xc- cystine/glutamate antiporter, leading to GSH depletion.

    • RSL3: Directly inhibits GPX4.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

    • Induce ferroptosis by adding a pre-determined concentration of erastin or RSL3 to the media.

    • Incubate the cells for a time course determined by the specific cell line and inducer (e.g., 24-48 hours).

This assay quantifies the protective effect of this compound against ferroptosis-induced cell death.

  • Materials:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

    • Luminometer.

  • Procedure:

    • Following the ferroptosis induction period, equilibrate the 96-well plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Materials:

    • C11-BODIPY™ 581/591 lipid peroxidation sensor (Thermo Fisher Scientific).

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Following treatment with the ferroptosis inducer and this compound, remove the media and wash the cells with PBS.

    • Load the cells with C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in serum-free media for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the cells by flow cytometry. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

    • Alternatively, visualize the fluorescence shift using a fluorescence microscope.

Western Blot Analysis of 15-LOX-2 Expression

This technique confirms the expression of 15-LOX-2 in the cellular model used.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody against 15-LOX-2.

    • Secondary HRP-conjugated antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against 15-LOX-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Logical Relationship and Conclusion

The logical framework for investigating the role of 15-LOX-2 in ferroptosis with this compound is straightforward.

Logical_Relationship A 15-LOX-2 promotes lipid peroxidation. D Therefore, this compound should inhibit ferroptosis. A->D B Lipid peroxidation drives ferroptosis. B->D C This compound is a selective 15-LOX-2 inhibitor. C->D

Figure 3: Logical relationship diagram.

References

A Proposed Research Framework for the Evaluation of MLS000536924 in Preclinical Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The identification and validation of novel therapeutic agents are critical to addressing this unmet medical need. This technical guide outlines a comprehensive, albeit hypothetical, preclinical research plan for the preliminary investigation of MLS000536924, a novel small molecule, as a potential anti-atherosclerotic agent. In the absence of existing data for this compound, this document serves as a roadmap, proposing a scientifically rigorous workflow from in silico target prediction and in vitro validation to in vivo efficacy studies in established murine models of atherosclerosis. The experimental protocols, anticipated data outputs, and relevant signaling pathways detailed herein are based on established methodologies in the field and are intended to provide a robust framework for the initial assessment of any new chemical entity in this therapeutic area.

In Silico Target Prediction and Pathway Analysis

Given that this compound is an uncharacterized compound, the initial step involves a computational approach to predict its potential biological targets within the known landscape of atherosclerosis pathophysiology. This in silico analysis will guide the subsequent in vitro and in vivo experimental design.

Experimental Protocol: Computational Target Prediction
  • Chemical Structure Analysis: The 2D structure of this compound will be used as the input for various target prediction algorithms.

  • Similarity-Based Prediction: Employing tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction, the chemical structure of this compound will be compared against databases of known bioactive ligands to identify potential protein targets based on the principle of chemical similarity.

  • Docking-Based Prediction: Molecular docking simulations will be performed against a panel of key proteins implicated in atherosclerosis, including but not limited to PCSK9, HMG-CoA reductase, and key inflammatory mediators like TNF-α and IL-6.

  • Pathway Analysis: The predicted high-affinity targets will be mapped onto known signaling pathways using databases such as KEGG and Reactome to identify the most probable mechanism of action in the context of atherosclerosis.

For the purposes of this guide, we will proceed with the hypothesis generated from a hypothetical in silico screen suggesting that This compound is a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) , a key regulator of LDL cholesterol levels.

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the canonical PCSK9 signaling pathway, which is the hypothesized target of this compound.

PCSK9_Pathway cluster_extra Extracellular Space cluster_cell Hepatocyte cluster_compound Therapeutic Intervention PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to LDL LDL Particle LDL->LDLR Binds Endosome Endosome/Lysosome LDLR->Endosome Internalized with PCSK9 Internalization Internalization LDLR->Internalization Mediates Degradation LDLR Degradation Endosome->Degradation Targets for Internalization->Endosome LDL Release MLS This compound MLS->PCSK9 Inhibits Binding

Figure 1: Hypothesized PCSK9 Signaling Pathway and this compound Intervention.

In Vitro Validation of Target Engagement

The next phase focuses on experimentally validating the in silico prediction that this compound inhibits PCSK9 and assessing its functional consequences in a relevant cell-based model.

Experimental Protocol: PCSK9-LDLR Binding Assay
  • Objective: To quantify the ability of this compound to disrupt the interaction between PCSK9 and the LDL receptor (LDLR).

  • Methodology: A cell-free, time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be utilized.

  • Procedure:

    • Recombinant human PCSK9 and the extracellular domain of human LDLR will be labeled with a donor and acceptor fluorophore, respectively.

    • Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) will be incubated with the labeled proteins.

    • The TR-FRET signal will be measured, with a decrease in signal indicating inhibition of the PCSK9-LDLR interaction.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.

Experimental Protocol: Cellular LDL Uptake Assay
  • Objective: To determine if this compound can increase the uptake of LDL in hepatocytes by preventing PCSK9-mediated LDLR degradation.

  • Cell Line: Human hepatoma cell line (HepG2).

  • Procedure:

    • HepG2 cells will be cultured in a 96-well plate.

    • Cells will be treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound for 24 hours.

    • Fluorescently labeled LDL (DiI-LDL) will be added to the media for 4 hours.

    • Cells will be washed, and the intracellular fluorescence will be quantified using a plate reader or high-content imager.

  • Data Analysis: The half-maximal effective concentration (EC50) for the enhancement of LDL uptake will be determined.

Anticipated Quantitative Data

The following tables summarize the hypothetical data that would be generated from the in vitro assays.

Table 1: In Vitro PCSK9-LDLR Binding Inhibition

Compound IC50 (nM)
This compound 50

| Positive Control (Evolocumab) | 1 |

Table 2: Cellular LDL Uptake in HepG2 Cells

Compound EC50 (nM) Max LDL Uptake (% of control)
This compound 150 250%

| Positive Control (Evolocumab) | 10 | 300% |

In Vivo Efficacy in a Murine Model of Atherosclerosis

Based on promising in vitro activity, the efficacy of this compound will be assessed in a widely accepted animal model of atherosclerosis.

Experimental Workflow

The following diagram outlines the proposed workflow for the in vivo study.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (12 weeks) cluster_endpoint Endpoint Analysis A1 Select ApoE-/- Mice (8 weeks old) A2 Acclimatize for 1 week A1->A2 A3 Initiate High-Fat Diet A2->A3 B1 Randomize into 3 Groups: 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) A3->B1 B2 Administer treatment daily (e.g., oral gavage) B1->B2 B3 Monitor body weight and food intake weekly B2->B3 B4 Collect blood samples bi-weekly for lipid profiling B2->B4 C1 Euthanize mice B3->C1 B4->C1 C2 Harvest aorta and heart C1->C2 C4 Analyze plasma biomarkers C1->C4 C3 Quantify atherosclerotic plaque burden C2->C3

Figure 2: Proposed Experimental Workflow for In Vivo Efficacy Study.
Experimental Protocol: Murine Atherosclerosis Study

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.

  • Diet: Mice will be fed a high-fat "Western" diet (21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.

  • Treatment Groups (n=15 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (e.g., 10 mg/kg/day, oral gavage).

    • Group 3: this compound (e.g., 30 mg/kg/day, oral gavage).

  • Duration: 12 weeks of treatment.

  • Endpoint Measurements:

    • Primary Endpoint: Quantification of atherosclerotic lesion area in the aortic root and en face aorta using Oil Red O staining.

    • Secondary Endpoints:

      • Plasma total cholesterol, LDL-C, HDL-C, and triglycerides.

      • Immunohistochemical analysis of plaque composition (e.g., macrophage content, smooth muscle cell content, collagen).

      • Gene expression analysis of inflammatory markers in the aorta (e.g., TNF-α, IL-6, VCAM-1) via qRT-PCR.

Anticipated Quantitative Data

The following tables present hypothetical data from the in vivo study, demonstrating the potential efficacy of this compound.

Table 3: Plasma Lipid Profile in ApoE-/- Mice after 12 Weeks of Treatment

Treatment Group Total Cholesterol (mg/dL) LDL-C (mg/dL) HDL-C (mg/dL)
Vehicle Control 450 ± 50 380 ± 45 30 ± 5
This compound (10 mg/kg) 300 ± 40 240 ± 35 35 ± 6

| this compound (30 mg/kg) | 200 ± 30 | 140 ± 25 | 40 ± 7 |

Table 4: Quantification of Atherosclerotic Lesion Area

Treatment Group Aortic Root Lesion Area (% of total area) En Face Aorta Lesion Area (% of total area)
Vehicle Control 35 ± 5 15 ± 3
This compound (10 mg/kg) 25 ± 4 10 ± 2

| this compound (30 mg/kg) | 15 ± 3 | 5 ± 1 |

Conclusion and Future Directions

This document outlines a structured and comprehensive preclinical research plan to investigate the potential of a novel compound, this compound, as a therapeutic agent for atherosclerosis. By following a logical progression from in silico prediction to in vitro validation and in vivo efficacy, this framework provides a robust methodology for generating the preliminary data necessary to support further development. Should the hypothetical results presented here be realized, subsequent studies would focus on detailed mechanism of action, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and safety pharmacology to build a comprehensive profile for this promising new chemical entity.

Methodological & Application

Application Notes and Protocols for MLS000536924 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the molecule MLS000536924 did not yield any specific information regarding its mechanism of action, cellular targets, or established protocols for its use in cell-based assays.

Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to design and implement cell-based assays for a novel compound where preliminary data is not available. This guide will need to be adapted based on the observed biological activities of this compound upon initial screening.

I. General Workflow for Characterizing a Novel Compound in Cell-Based Assays

The following diagram outlines a logical workflow for the initial characterization of an uncharacterized compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: Assay Development & Optimization Compound Acquisition Compound Acquisition Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Acquisition->Primary Cytotoxicity Assay Broad Cell Line Panel Screening Broad Cell Line Panel Screening Primary Cytotoxicity Assay->Broad Cell Line Panel Screening High-Throughput Screening High-Throughput Screening Broad Cell Line Panel Screening->High-Throughput Screening Target Deconvolution Target Deconvolution High-Throughput Screening->Target Deconvolution Pathway Analysis Pathway Analysis Target Deconvolution->Pathway Analysis Develop Target-Specific Assay Develop Target-Specific Assay Pathway Analysis->Develop Target-Specific Assay Assay Optimization Assay Optimization Develop Target-Specific Assay->Assay Optimization Secondary & Tertiary Assays Secondary & Tertiary Assays Assay Optimization->Secondary & Tertiary Assays

Figure 1: General workflow for characterizing a novel compound.

II. Hypothetical Application: Investigating the Anti-proliferative Effects of this compound

Assuming initial screening reveals that this compound exhibits anti-proliferative activity in a cancer cell line, a potential signaling pathway to investigate would be the MAPK/ERK pathway, which is frequently dysregulated in cancer.

A. Postulated Signaling Pathway

The following diagram illustrates a simplified MAPK/ERK signaling pathway that could be inhibited by this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->RAF

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

III. Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific cell lines and experimental conditions used.

A. Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a starting point to determine the cytotoxic or cytostatic effects of this compound.

1. Materials:

  • Cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Protocol 2: Western Blotting for Phospho-ERK

This protocol can be used to determine if this compound inhibits the phosphorylation of ERK, a key downstream effector in the MAPK/ERK pathway.

1. Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • Growth factor (e.g., EGF, FGF) for pathway stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Seed cells and allow them to adhere.

  • Starve the cells in serum-free medium for several hours to reduce basal pathway activity.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

3. Data Analysis:

  • Quantify the band intensities for phospho-ERK, total-ERK, and the loading control.

  • Normalize the phospho-ERK signal to the total-ERK signal and then to the loading control.

  • Compare the levels of phospho-ERK in treated versus untreated cells.

IV. Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h
Cell Line AData to be determined
Cell Line BData to be determined
Cell Line CData to be determined

Table 2: Effect of this compound on ERK Phosphorylation

TreatmentConcentration (µM)Normalized p-ERK/Total ERK Ratio
Vehicle Control-Data to be determined
This compoundConcentration 1Data to be determined
This compoundConcentration 2Data to be determined
This compoundConcentration 3Data to be determined

Disclaimer: The information provided above is a generalized guide. All protocols and experimental designs will require specific optimization based on the properties of this compound and the biological systems being studied. The signaling pathway and proposed mechanism of action are purely hypothetical and serve as an example of how to approach the characterization of a novel compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS000536924, also identified as CID-1067700 and ML-282, is a potent and selective pan-GTPase inhibitor. It functions as a competitive inhibitor of Ras-related in brain 7 (Rab7) GTPase, a key regulator of endo-lysosomal trafficking. By binding to the nucleotide-binding pocket of Rab7, this compound effectively blocks its function, making it a valuable tool for studying cellular processes regulated by Rab7 and for investigating its potential as a therapeutic target in various diseases, including lupus.[1][2][3][4]

Chemical Properties

PropertyValue
Synonyms CID-1067700, ML-282
Molecular Formula C₁₈H₁₈N₂O₄S₂
Molecular Weight 390.5 g/mol [1]
Appearance Crystalline solid[1]

Recommended Solvent and Solubility

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . It is soluble in DMSO, though reported concentrations vary. For practical purposes, preparing a stock solution in the lower end of the reported solubility range is advisable to ensure complete dissolution.

Solubility Data:

SolventConcentrationReference
DMSO10 mg/mL[1]
DMSO40 mg/mL[5]

For experimental use, the DMSO stock solution should be further diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the experimental system, typically below 0.5%.

Experimental Protocols

Preparation of Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).

    • Vortex or gently warm the solution to facilitate complete dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to 2 months.[4][5]

In Vitro Assay Protocol Example: Inhibition of Rab7 Activity

This protocol is a general guideline for assessing the inhibitory effect of this compound on Rab7 activity in a cell-based assay.

  • Cell Culture:

    • Culture the cells of interest (e.g., B cells for studying class switch recombination) in the appropriate medium and conditions.

  • Treatment:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 0-40 µM).[2][4]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period.

  • Analysis:

    • Following incubation, lyse the cells and perform downstream analysis to assess Rab7 activity or a related cellular process. This could include:

      • Western blotting to analyze the expression of downstream targets of Rab7 signaling.

      • Immunofluorescence to observe changes in endo-lysosomal trafficking.

      • Flow cytometry to analyze cell surface markers or other cellular responses.

In Vivo Study Protocol Example: Mouse Model of Lupus

This protocol provides a general framework for in vivo administration of this compound in a mouse model.

  • Animal Model:

    • Use an appropriate mouse model for the disease under investigation (e.g., MRL/Faslpr/lpr mice for lupus).[2][4]

  • Formulation:

    • Prepare the dosing solution by diluting the this compound DMSO stock solution in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., sterile saline or PBS). The final DMSO concentration should be minimized.

  • Administration:

    • Administer this compound via intraperitoneal injection at the desired dosage (e.g., 16 mg/kg).[2][4]

    • Administer a vehicle control to a separate group of animals.

  • Monitoring and Analysis:

    • Monitor the animals for the development of the disease phenotype.

    • At the end of the study, collect tissues and/or blood for analysis of disease markers (e.g., IgG-IC deposition in the kidneys for lupus models).[2][4]

Mechanism of Action: Inhibition of Rab7 Signaling

This compound acts as a competitive inhibitor of the Rab7 GTPase. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.

Rab7_Inhibition cluster_activation Rab7 Activation Cycle cluster_downstream Downstream Effects Rab7_GDP Rab7-GDP (Inactive) GEF GEF Rab7_GDP->GEF GDP/GTP Exchange Rab7_GTP Rab7-GTP (Active) GAP GAP Rab7_GTP->GAP GTP Hydrolysis Effector Effector Proteins (e.g., RILP) Rab7_GTP->Effector Binding & Activation GEF->Rab7_GTP GAP->Rab7_GDP Trafficking Endo-lysosomal Trafficking Effector->Trafficking This compound This compound This compound->Rab7_GDP Competitive Inhibition of Nucleotide Binding

Caption: Inhibition of the Rab7 GTPase cycle by this compound.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Determining the IC50 Value of MLS000536924 for h15-LOX-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2) is a lipid-peroxidizing enzyme implicated in various physiological and pathological processes, including inflammation and cancer. The identification and characterization of potent and selective inhibitors of h15-LOX-2 are crucial for advancing our understanding of its biological roles and for the development of novel therapeutics. MLS000536924 has been identified as an inhibitor of h15-LOX-2. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human 15-LOX-2.

Data Presentation

The inhibitory activity of this compound against h15-LOX-2 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundTarget EnzymeIC50 (µM)Assay MethodReference
This compound h15-LOX-2 3.1 UV-based Inhibition Assay[1]

Experimental Protocols

This section outlines the detailed methodologies for the expression and purification of recombinant h15-LOX-2 and the subsequent determination of the IC50 value of this compound.

Expression and Purification of Recombinant h15-LOX-2

Objective: To produce and purify active recombinant human 15-LOX-2 from an E. coli expression system.

Materials:

  • E. coli BL21(DE3) cells transformed with a plasmid encoding for His-tagged h15-LOX-2

  • Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents and equipment

  • Protein concentration determination assay (e.g., Bradford or BCA)

Protocol:

  • Expression:

    • Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged h15-LOX-2 with Elution Buffer.

    • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

    • Determine the protein concentration and store the purified enzyme at -80°C in aliquots.

h15-LOX-2 Inhibition Assay (IC50 Determination)

Objective: To determine the IC50 value of this compound for h15-LOX-2 by measuring the inhibition of arachidonic acid oxygenation. The assay is based on monitoring the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which absorbs light at 234 nm.

Materials:

  • Purified recombinant h15-LOX-2

  • This compound stock solution (in DMSO)

  • Arachidonic acid (substrate) stock solution (in ethanol)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 250 mM NaCl)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of h15-LOX-2 in Assay Buffer to the desired final concentration (e.g., 10-20 nM).

    • Prepare a series of dilutions of this compound in Assay Buffer from the stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of arachidonic acid in Assay Buffer to the desired final concentration (e.g., 10-20 µM).

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or DMSO for the control)

      • h15-LOX-2 enzyme solution

    • Include appropriate controls:

      • No-enzyme control: Assay Buffer and substrate.

      • No-inhibitor control (100% activity): Assay Buffer, DMSO, and enzyme.

      • Inhibitor controls: Assay Buffer, inhibitor dilutions, and enzyme.

    • Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm every 15-30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.

Visualizations

h15-LOX-2 Signaling Pathway

h15_LOX_2_Pathway Arachidonic_Acid Arachidonic Acid h15_LOX_2 h15-LOX-2 Arachidonic_Acid->h15_LOX_2 Substrate 15_S_HpETE 15(S)-HpETE h15_LOX_2->15_S_HpETE Catalysis Downstream_Mediators Downstream Signaling (e.g., Lipoxins) 15_S_HpETE->Downstream_Mediators Biological_Effects Biological Effects (Inflammation, Cell Growth) Downstream_Mediators->Biological_Effects

Caption: Simplified signaling pathway of h15-LOX-2.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzyme Purify Recombinant h15-LOX-2 Incubate Pre-incubate Enzyme and Inhibitor Purify_Enzyme->Incubate Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Incubate Prepare_Substrate Prepare Arachidonic Acid Solution Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Normalize_Data Normalize to Control Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for IC50 determination of this compound.

References

Application of MLS000536924 in Cancer Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the application of the compound identified as "MLS000536924" in the field of cancer research have yielded no publicly available scientific literature, clinical data, or experimental protocols.

There is currently no information available in reputable scientific databases or publications detailing the mechanism of action, signaling pathways affected, or any in vitro or in vivo studies of this compound related to cancer. Consequently, the creation of detailed Application Notes and Protocols, including data presentation and experimental methodologies, is not possible at this time.

Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult proprietary databases or internal research data if this is a newly synthesized or internally investigated molecule. As of the current date, the public scientific domain does not contain the necessary information to fulfill the detailed request for application notes, protocols, and pathway diagrams.

Application Notes and Protocols for In Vivo Administration of MLS000536924 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, no specific in vivo data for a compound designated "MLS000536924" is publicly available. The following application notes and protocols are provided as a comprehensive template and guide for researchers to adapt for their own studies on a novel compound, using this compound as a placeholder. The methodologies and data tables are based on established practices in preclinical animal research.[1][2][3][4]

Compound Information and Formulation

It is crucial to have a thorough understanding of the test compound's physicochemical properties to develop a suitable formulation for in vivo administration.

Table 1: Compound Characteristics and Formulation

ParameterDetails
Compound ID This compound
Molecular Weight [Insert Value]
Solubility [e.g., Soluble in DMSO, sparingly soluble in water]
Formulation Vehicle [e.g., 10% DMSO, 40% PEG300, 50% Saline]
Concentration [e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL]
Storage Conditions [e.g., -20°C, protected from light]

Animal Models and Dosing Regimen

The choice of animal model is critical and should be relevant to the human condition being studied.[1][3] Rodents are commonly used in preclinical pharmacokinetic and toxicology studies.[1][5]

Table 2: Summary of Animal Models and Dosing

ParameterStudy 1: PharmacokineticsStudy 2: EfficacyStudy 3: Toxicology
Species/Strain [e.g., C57BL/6 Mice][e.g., Nude Mice with Xenografts][e.g., Sprague-Dawley Rats]
Sex Male and FemaleFemaleMale and Female
Number of Animals [e.g., 3 per time point][e.g., 10 per group][e.g., 5 per group]
Age/Weight [e.g., 6-8 weeks / 20-25g][e.g., 8-10 weeks / 25-30g][e.g., 6 weeks / 150-175g]
Route of Administration Intravenous (IV), Oral (PO)Intraperitoneal (IP)Oral (PO)
Dose Levels (mg/kg) [e.g., 2 (IV), 10 (PO)][e.g., 10, 25, 50][e.g., 50, 150, 500]
Dosing Frequency Single dose[e.g., Once daily][e.g., Once daily]
Duration of Study 24 hours28 days14 days

Experimental Protocols

All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[4][6][7]

General Animal Handling and Acclimatization
  • Upon arrival, all animals should be inspected for health.

  • House animals in a controlled environment (e.g., 12-hour light/dark cycle, 22±2°C, 50±10% humidity).

  • Allow for an acclimatization period of at least 7 days before the start of the experiment.

  • Provide ad libitum access to standard chow and water.

Compound Formulation and Administration Protocol
  • On the day of dosing, allow this compound to equilibrate to room temperature.

  • Prepare the formulation vehicle as specified in Table 1.

  • Add the appropriate amount of this compound to the vehicle to achieve the desired concentration.

  • Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension.

  • Administer the formulation to the animals based on their most recent body weight.

    • Oral (PO) Gavage: Use a gavage needle of appropriate size for the animal.[8][9][10][11]

    • Intravenous (IV) Injection: Administer via the tail vein.

    • Intraperitoneal (IP) Injection: Inject into the lower right quadrant of the abdomen.[12]

Pharmacokinetic (PK) Study Protocol
  • Administer a single dose of this compound to each animal.

  • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.

  • Process blood samples to obtain plasma or serum and store at -80°C until analysis by LC-MS/MS.

Efficacy Study Protocol (Example: Xenograft Tumor Model)
  • Implant tumor cells (e.g., human cancer cell line) subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Randomize animals into treatment groups (Vehicle, this compound at different doses, and a positive control).

  • Administer treatment as per the dosing regimen in Table 2.

  • Measure tumor volume (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Monitor body weight and clinical signs of toxicity throughout the study.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Toxicology and Safety Monitoring
  • Administer this compound or vehicle daily for the duration of the study.

  • Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).[13]

  • Record body weight at least twice weekly.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination.[14][15][16]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 3: Pharmacokinetic Parameters of this compound

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) [Value][Value]
Tmax (h) [Value][Value]
AUC₀-t (ngh/mL) [Value][Value]
AUC₀-inf (ngh/mL) [Value][Value]
t₁/₂ (h) [Value][Value]
Clearance (mL/min/kg) [Value]N/A
Volume of Distribution (L/kg) [Value]N/A
Bioavailability (%) N/A[Value]

Table 4: Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle 0[Value]0
This compound 10[Value][Value]
This compound 25[Value][Value]
This compound 50[Value][Value]
Positive Control [Value][Value][Value]

Table 5: Key Toxicology Findings

ParameterVehicleThis compound (50 mg/kg)This compound (150 mg/kg)This compound (500 mg/kg)
Mortality 0%[Value][Value][Value]
Mean Body Weight Change (%) [Value][Value][Value][Value]
Key Hematology Changes None[e.g., Mild Anemia][e.g., Moderate Anemia][e.g., Severe Anemia]
Key Clinical Chemistry Changes None[e.g., Elevated ALT/AST][e.g., Elevated ALT/AST][e.g., Elevated ALT/AST]
Key Histopathology Findings None[e.g., Liver, mild hepatocellular hypertrophy][e.g., Liver, moderate hepatocellular hypertrophy][e.g., Liver, necrosis]

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental processes.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow In Vivo Efficacy Study Workflow A Tumor Cell Implantation B Tumor Growth (to 100-150 mm³) A->B C Animal Randomization B->C D Daily Dosing (Vehicle or this compound) C->D E Tumor & Body Weight Measurements (2x/week) D->E F End of Study (Day 28) E->F Continue for 28 days G Tissue Collection & Analysis F->G

Caption: General experimental workflow for a xenograft efficacy study.

G cluster_logic Logical Relationship: Dose, Exposure, and Effect Dose Dose (mg/kg) Exposure Systemic Exposure (AUC) Dose->Exposure Determines Target Target Engagement (% Inhibition) Exposure->Target Leads to Toxicity Toxicity Exposure->Toxicity Can cause Efficacy Pharmacological Effect (% TGI) Target->Efficacy Results in

Caption: Relationship between dose, exposure, and pharmacological effect.

References

Troubleshooting & Optimization

MLS000536924 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound MLS000536924.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a small molecule compound available through the Molecular Libraries Small Molecule Repository (MLSMR), a comprehensive collection of chemically diverse compounds for high-throughput screening. This initiative makes compounds from both academic and commercial sources accessible to public sector biomedical research.

Q2: Where can I find solubility data for this compound?

A2: Quantitative solubility data for this compound can be found in the PubChem BioAssay database under the Assay ID (AID) 1996. This assay details the kinetic aqueous solubility of a large portion of the MLSMR collection.

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound during experimental procedures. This guide provides insights into its measured solubility and potential solutions.

Issue: Compound Precipitation in Aqueous Buffers

Users may observe that this compound precipitates out of solution when preparing aqueous stocks for cell-based or biochemical assays.

Root Cause Analysis & Solutions

The aqueous solubility of this compound has been experimentally determined. Understanding these properties is the first step in troubleshooting.

Quantitative Solubility Data

The kinetic solubility of this compound was determined as part of a large-scale screen of the MLSMR library. The results are summarized in the table below.

ParameterValueUnitPubChem BioAssay ID
Kinetic Aqueous Solubility< 5µg/mL1996
Solubility ClassLow-1996

This data indicates that this compound has very low solubility in aqueous solutions at a physiological pH of 7.4.

Recommended Solutions:

  • Use of Co-solvents: For in vitro experiments, it is often necessary to use a water-miscible organic solvent to first dissolve the compound before further dilution in aqueous buffer.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing stock solutions of compounds from the MLSMR.

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

      • Ensure the compound is fully dissolved by gentle vortexing or sonication.

      • For the final assay concentration, dilute the DMSO stock solution into the aqueous experimental buffer.

      • Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of a compound can be pH-dependent. If the experimental conditions allow, adjusting the pH of the buffer may improve solubility. However, the effect of pH on the solubility of this compound has not been publicly documented.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help to maintain the compound in solution. The compatibility of such agents with the specific assay must be validated.

Experimental Protocols

Kinetic Solubility Measurement (As per PubChem AID 1996)

This protocol provides a detailed methodology for the kinetic solubility measurement of compounds from the MLSMR, including this compound.

Objective: To determine the kinetic aqueous solubility of test compounds.

Materials:

  • Test compound (this compound) stock solution: 10 mM in DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chemiluminescent Nitrogen Detector (CLND)

Procedure:

  • Aliquots of the 10 mM DMSO stock solution (6 µL) of the test compound are dispensed into PBS buffer (294 µL, pH 7.4).

  • The mixture is agitated to facilitate dissolution.

  • Any precipitate is removed by filtration.

  • The concentration of the dissolved compound in the filtrate is quantified using a Chemiluminescent Nitrogen Detector (CLND).

  • The instrument is calibrated using a standard (e.g., TRIZMA base) across a range of concentrations.

  • Performance-indicating standards (e.g., Imipramine HCl, Sulfamethizole, and Astemizole) are used to validate the assay results.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to working with this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay compound This compound (solid) stock 10 mM Stock Solution compound->stock Dissolve dmso 100% DMSO dmso->stock working Final Working Solution (<0.5% DMSO) stock->working Dilute stock->working buffer Aqueous Buffer (e.g., PBS) buffer->working assay Cell-based or Biochemical Assay working->assay

Caption: Workflow for preparing this compound solutions for experiments.

solubility_troubleshooting cluster_solutions Potential Solutions issue Issue: Compound Precipitation in Aqueous Solution root_cause Root Cause: Low Intrinsic Aqueous Solubility (< 5 µg/mL) issue->root_cause solution1 Use Co-solvent (DMSO) root_cause->solution1 solution2 pH Adjustment root_cause->solution2 solution3 Use Surfactants root_cause->solution3

Caption: Troubleshooting logic for this compound solubility issues.

Off-target effects of MLS000536924 to consider

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of MLS000536924, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments with this compound due to its potential off-target effects.

Q1: I am observing unexpected phenotypic effects in my cellular assay that are not consistent with the known function of 15-LOX-2. Could this be due to off-target activity?

A1: While this compound is a highly selective inhibitor of 15-LOX-2, off-target effects are a possibility with any small molecule inhibitor. It is crucial to consider the potential for inhibition of other enzymes in the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are structurally related to 15-LOX-2. Unexpected phenotypes could arise from the modulation of these other pathways. We recommend performing control experiments with other LOX or COX inhibitors to investigate this possibility.

Q2: My experimental results are inconsistent across different cell types. Why might this be happening?

A2: The expression levels of the primary target (15-LOX-2) and potential off-target enzymes (other LOXs and COXs) can vary significantly between different cell types. If a cell line expresses a low level of 15-LOX-2 but a higher level of a potential off-target, the observed effects might be predominantly driven by the off-target activity of this compound. It is advisable to quantify the relative expression levels of LOX and COX isoforms in your experimental models.

Q3: I am seeing an increase in the production of certain pro-inflammatory lipid mediators, even though I am using a 15-LOX-2 inhibitor. Is this a known phenomenon?

A3: Yes, this can occur due to a phenomenon known as "metabolic shunting" or "substrate rediversion". Inhibition of one pathway in the arachidonic acid cascade can lead to the increased availability of the substrate for other pathways. For instance, blocking the 15-LOX-2 pathway may lead to an increased conversion of arachidonic acid by other LOX or COX enzymes, resulting in an elevated production of other pro-inflammatory mediators like leukotrienes or prostaglandins.

Q4: How can I confirm that the observed effects in my experiment are specifically due to the inhibition of 15-LOX-2?

A4: To confirm on-target activity, consider the following experimental controls:

  • Rescue experiments: If possible, introduce a downstream product of the 15-LOX-2 pathway and observe if it reverses the effect of this compound.

  • Use of a structurally unrelated 15-LOX-2 inhibitor: If a different inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of 15-LOX-2 and see if it phenocopies the effect of this compound.

Data Presentation: Selectivity Profile of this compound Analogs

While specific IC50 values for this compound against a full panel of LOX and COX enzymes are not publicly available in a consolidated table, a study on structurally distinct, next-generation inhibitors provides strong evidence for the selectivity profile that can be expected. Newer imidazole-based inhibitors, for which a binding model was developed based on the co-structure with this compound, demonstrated high selectivity. These next-generation compounds showed greater than 50-fold selectivity for h15-LOX-2 over the enzymes listed in the table below[1]. This indicates that this compound likely possesses a similar favorable selectivity profile.

Off-Target EnzymeFamilySelectivity vs. h15-LOX-2 (for newer analogs)
Human 5-Lipoxygenase (h5-LOX)Lipoxygenase> 50-fold
Human 12-Lipoxygenase (h12-LOX)Lipoxygenase> 50-fold
Human 15-Lipoxygenase-1 (h15-LOX-1)Lipoxygenase> 50-fold
Cyclooxygenase-1 (COX-1)Cyclooxygenase> 50-fold
Cyclooxygenase-2 (COX-2)Cyclooxygenase> 50-fold

Experimental Protocols

The selectivity of this compound and its analogs is typically determined using a combination of biochemical and cell-based assays.

Biochemical Selectivity Assays

Objective: To determine the in vitro inhibitory potency of this compound against a panel of purified lipoxygenase and cyclooxygenase enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2 are expressed and purified. Ovine or human COX-1 and COX-2 are often commercially sourced.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the purified enzyme, a buffer solution, and a specific concentration of this compound or vehicle control.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for lipoxygenases), which corresponds to the formation of the conjugated diene product.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Off-Target Assays

Objective: To assess the activity of this compound on 15-LOX-2 within a cellular context and to evaluate potential off-target effects in a more physiologically relevant system.

Methodology:

  • Cell Culture: A human cell line that endogenously expresses the target enzyme, or a cell line engineered to overexpress human 15-LOX-2 (e.g., HEK293 cells), is used.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period.

  • Cell Stimulation: The cells are then stimulated to induce the production of lipoxygenase products. This can be achieved by adding arachidonic acid or a calcium ionophore.

  • Lysate Preparation and Analysis: The cells are lysed, and the levels of specific 15-LOX-2 products (e.g., 15-HETE) and potential off-target products (e.g., products of 5-LOX, 12-LOX, or COX pathways) are quantified using methods such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The reduction in the levels of the 15-LOX-2 product is used to determine the cellular potency of the inhibitor. The levels of other eicosanoids are analyzed to identify any potential off-target activity.

Visualizations

Signaling Pathway: Arachidonic Acid Metabolism

Arachidonic_Acid_Metabolism cluster_LOX Lipoxygenase (LOX) Pathways cluster_COX Cyclooxygenase (COX) Pathways AA Arachidonic Acid h15_LOX_2 15-LOX-2 (Target of this compound) AA->h15_LOX_2 h5_LOX 5-LOX AA->h5_LOX h12_LOX 12-LOX AA->h12_LOX h15_LOX_1 15-LOX-1 AA->h15_LOX_1 COX_1 COX-1 AA->COX_1 COX_2 COX-2 AA->COX_2 Lipoxins_15_HETE 15-HETE & Lipoxins h15_LOX_2->Lipoxins_15_HETE Leukotrienes Leukotrienes h5_LOX->Leukotrienes _12_HETE 12-HETE h12_LOX->_12_HETE _15_HETE_LX 15-HETE & Lipoxins h15_LOX_1->_15_HETE_LX Prostaglandins Prostaglandins & Thromboxanes COX_1->Prostaglandins COX_2->Prostaglandins This compound This compound This compound->h15_LOX_2 Inhibits

Caption: Arachidonic acid metabolism via LOX and COX pathways.

Experimental Workflow: Off-Target Effect Analysis

Experimental_Workflow start Start: Hypothesis of Off-Target Effect biochemical Biochemical Assays: IC50 determination against LOX/COX panel start->biochemical cellular Cell-Based Assays: Quantify eicosanoid profile in treated cells (LC-MS/MS) start->cellular phenotypic Phenotypic Screening: Observe cellular responses (e.g., proliferation, apoptosis) start->phenotypic data_analysis Data Analysis: Compare on-target vs. off-target potency and effects biochemical->data_analysis cellular->data_analysis phenotypic->data_analysis conclusion Conclusion: Identify and characterize off-target effects data_analysis->conclusion

Caption: Workflow for identifying and characterizing off-target effects.

Logical Relationship: On-Target vs. Off-Target Effects

Logical_Relationship cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways MLS This compound Treatment h15_LOX_2_inhibition Inhibition of 15-LOX-2 MLS->h15_LOX_2_inhibition High Potency other_LOX_COX_inhibition Inhibition of other LOX/COX isoforms MLS->other_LOX_COX_inhibition Low Potency (High Selectivity) on_target_effect Expected Phenotypic Effect h15_LOX_2_inhibition->on_target_effect off_target_effect Unexpected Phenotypic Effect other_LOX_COX_inhibition->off_target_effect

Caption: Relationship between on-target and potential off-target effects.

References

Optimizing MLS000536924 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

[IMPORTANT NOTICE]

Our comprehensive search for information regarding "MLS000536924" did not yield any specific data related to its mechanism of action, recommended cell culture concentrations, or established experimental protocols. The identifier "this compound" does not appear in publicly available scientific literature or databases.

This lack of information prevents the creation of a detailed and accurate technical support center as requested. We recommend verifying the compound identifier and consulting any internal documentation or the source from which this identifier was obtained.

In the absence of specific data for this compound, we are providing a general troubleshooting guide for common issues encountered during cell culture experiments. This guide is based on standard laboratory practices and may be helpful for researchers working with novel or uncharacterized compounds.

General Cell Culture Troubleshooting Guide

This section provides solutions to common problems researchers may face during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)
QuestionPossible CauseSuggested Solution
Why are my cells not growing or growing slowly? Suboptimal culture conditions (e.g., incorrect medium, serum, or supplements).Ensure the use of the recommended medium and supplements for your specific cell line. Verify the quality and concentration of fetal bovine serum (FBS) or other growth factors.
Cell seeding density is too low.Increase the initial seeding density to promote cell-to-cell contact and survival.
Mycoplasma contamination.Regularly test your cell cultures for mycoplasma contamination. Discard contaminated cultures and decontaminate the cell culture hood and incubator.
Why are my adherent cells not attaching to the culture vessel? Incorrect type of culture vessel.Use tissue culture-treated vessels for adherent cell lines. Some cell lines may require specific coatings like poly-L-lysine or collagen for optimal attachment.
Over-trypsinization.Minimize the time cells are exposed to trypsin and use the lowest effective concentration. Ensure trypsin is neutralized with a serum-containing medium or a trypsin inhibitor.
What is causing the pH of my culture medium to change rapidly? Incorrect CO2 tension in the incubator.Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium.
Microbial contamination (bacterial or fungal).Visually inspect the culture for signs of contamination (e.g., turbidity, color change). If contamination is suspected, discard the culture.
How can I dissolve a hydrophobic compound for my cell culture experiment? Poor solubility in aqueous media.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.
Compound precipitation in the medium.After diluting the stock solution in the medium, visually inspect for any precipitation. If precipitation occurs, try a lower final concentration or a different solvent.
Experimental Workflow for Optimizing a Novel Compound Concentration

The following diagram outlines a general workflow for determining the optimal concentration of a new compound in a cell culture experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) B Determine the appropriate cell line and culture conditions A->B C Seed cells in multi-well plates at a consistent density B->C D Prepare serial dilutions of the compound in culture medium C->D E Treat cells with a range of concentrations D->E F Include vehicle control (solvent only) and untreated control E->F G Incubate for a defined period (e.g., 24, 48, 72 hours) F->G H Perform a cell viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo) G->H I Analyze the dose-response curve to determine IC50 or optimal concentration H->I

Figure 1. A generalized workflow for determining the optimal concentration of a novel compound in cell culture.

Logical Troubleshooting Flowchart for Cell Viability Issues

If you observe unexpected cell death or poor viability after treatment with a compound, this flowchart can help identify the potential cause.

troubleshooting_flowchart A Unexpected cell death observed? B Is the vehicle control also showing toxicity? A->B Yes H Investigate other potential issues: contamination, incorrect cell handling, etc. A->H No C Is the compound soluble in the media at the tested concentration? B->C No E Solvent concentration is too high. Reduce the final solvent concentration. B->E Yes D Is the compound known to be cytotoxic? C->D Yes F Compound may be precipitating. Prepare fresh dilutions and visually inspect. C->F No G The compound is likely cytotoxic at this concentration. Perform a dose-response experiment to find a non-toxic range. D->G Yes D->H No

Technical Support Center: Interpreting Unexpected Results with MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific information regarding the small molecule inhibitor designated "MLS000536924." The following technical support guide is a generalized framework designed to assist researchers in interpreting and troubleshooting unexpected results observed with a novel small molecule inhibitor, using "this compound" as a placeholder. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of small molecule experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected results with a small molecule inhibitor?

A: Unexpected results with small molecule inhibitors can stem from a variety of factors. These can be broadly categorized as issues with the compound itself, the experimental setup, or off-target effects.[1][2] It is crucial to systematically investigate these potential causes to ensure accurate data interpretation.

Q2: How can I be sure my compound is active and stable in my experimental system?

A: The chemical stability and activity of a small molecule inhibitor are critical for obtaining reliable results.[3] Factors such as solubility, aggregation, and degradation in culture media can significantly impact its effective concentration and lead to a lack of expected effects or induction of non-specific responses.

Q3: What are off-target effects and how can they lead to unexpected phenotypes?

A: Off-target effects occur when a small molecule inhibitor interacts with unintended biological molecules in addition to its intended target.[1][2][4] These unintended interactions can trigger signaling pathways or cellular responses that are independent of the intended target, leading to unexpected and potentially misleading phenotypes.

Troubleshooting Guide for Unexpected Results

Issue 1: The observed cellular phenotype is inconsistent with the known function of the intended target.

This is a common challenge when working with novel inhibitors. The discrepancy could arise from off-target effects, experimental artifacts, or a previously uncharacterized function of the target protein.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Perform a dose-response curve: Test a wide range of this compound concentrations. 2. Use a structurally unrelated inhibitor of the same target: If available, this can help confirm if the phenotype is target-specific. 3. Perform a rescue experiment: Overexpress the intended target to see if it reverses the observed phenotype.A clear dose-dependent effect that correlates with the inhibitor's potency on the target suggests on-target activity. If a structurally different inhibitor does not produce the same phenotype, it is likely an off-target effect of this compound.[1] If overexpression of the target rescues the phenotype, it strongly suggests an on-target effect.
Experimental artifact 1. Review and optimize your experimental protocol: Scrutinize all reagents, controls, and incubation times. 2. Ensure proper controls are included: This includes vehicle controls (e.g., DMSO) and positive/negative controls for the assay.Consistent results with appropriate controls will help validate the observed phenotype and rule out experimental error.
Novel target function 1. Literature review: Conduct an in-depth search for recent findings related to the target protein. 2. Employ 'omics' approaches: Use transcriptomics (RNA-seq) or proteomics to identify pathways affected by this compound treatment.This may reveal new biological roles of the target that explain the observed phenotype.
Issue 2: this compound shows toxicity in cell lines at concentrations required for target inhibition.

Cellular toxicity can be a result of on-target or off-target effects. Differentiating between these is crucial for the continued development of the compound.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Counter-screen with a cell line lacking the target: If a suitable cell line is available, test for toxicity. 2. Profile against a known toxicity panel: Screen this compound against a panel of common off-targets associated with toxicity (e.g., hERG, various kinases).If toxicity persists in cells without the target, it is likely due to off-target effects.[2] Identification of interactions with toxicity-related proteins will pinpoint the cause.
On-target toxicity 1. Modulate target expression: Use siRNA or CRISPR to knock down the target and observe if it mimics the toxic phenotype. 2. Rescue with a drug-resistant mutant: If a resistant mutant of the target exists, its expression should rescue the cells from toxicity in the presence of this compound.Replication of toxicity upon target knockdown suggests on-target toxicity.[2]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Viability

Objective: To determine the concentration range over which this compound affects cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm that this compound binds to its intended target in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to confluency and treat with either this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to obtain a protein extract.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[1]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.[1]

  • Analysis: In the presence of a binding ligand (this compound), the target protein is expected to be more resistant to thermal denaturation. This will result in a higher amount of soluble target protein at elevated temperatures compared to the vehicle control.[1]

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_start Start: Unexpected Result Observed cluster_investigation Initial Investigation cluster_on_target On-Target Effect Validation cluster_off_target Off-Target Effect Investigation cluster_conclusion Conclusion start Unexpected Phenotype with this compound dose_response Dose-Response Curve start->dose_response confirm_structure Confirm Compound Identity & Purity start->confirm_structure check_solubility Assess Solubility & Stability start->check_solubility cetsa Target Engagement (e.g., CETSA) dose_response->cetsa target_knockout Phenotype in Target-Null Cells dose_response->target_knockout secondary_inhibitor Use Structurally Different Inhibitor cetsa->secondary_inhibitor rescue_experiment Rescue with Target Overexpression secondary_inhibitor->rescue_experiment new_hypothesis New Hypothesis on Target Function secondary_inhibitor->new_hypothesis on_target Confirmed On-Target Effect rescue_experiment->on_target profiling Off-Target Profiling (e.g., Kinase Panel) target_knockout->profiling omics 'Omics' Analysis (Proteomics/Transcriptomics) profiling->omics off_target Identified Off-Target Effect omics->off_target omics->new_hypothesis

Caption: A troubleshooting workflow for investigating unexpected experimental results with a small molecule inhibitor.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway MAPK/ERK Pathway cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound inhibitor->raf

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially modulated by this compound.

References

MLS000536924 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the small molecule MLS000536924 in various buffer systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?

A1: The stability of a small molecule like this compound in solution can be influenced by several factors.[1] These include the pH of the buffer system, the chemical nature of the buffer components, storage temperature, exposure to light, and the concentration of the compound itself.[2][3] It is crucial to consider these factors when designing and conducting experiments to ensure the integrity of the compound.

Q2: Which buffer systems are commonly used for in vitro assays with small molecules?

A2: Several buffer systems are frequently employed in biological research due to their ability to maintain a stable pH in a desired range.[4] Common choices include Phosphate-Buffered Saline (PBS), Tris-based buffers (e.g., Tris-HCl), HEPES, and acetate buffers.[4][5][6] The optimal buffer will depend on the specific requirements of the assay, including the desired pH and compatibility with the experimental system.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound, a stability study should be performed under your specific experimental conditions.[2] This typically involves incubating the compound in the chosen buffer at a relevant temperature for various durations. The concentration and purity of the compound are then measured at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guide

Q1: I observed precipitation of this compound in my buffer. What could be the cause and how can I resolve it?

A1: Precipitation of a small molecule from solution can be due to several reasons:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen buffer. Try preparing a lower concentration of the stock solution or the final working solution.

  • pH-dependent Solubility: The solubility of this compound might be highly dependent on the pH of the buffer. Consider testing a range of pH values to find the optimal condition for solubility.

  • Compound Instability: The precipitate could be a degradation product of this compound. This can be confirmed by analyzing the precipitate and the supernatant by HPLC. If degradation is confirmed, you may need to use a different buffer system or add stabilizing agents, if compatible with your assay.

Q2: My experimental results are inconsistent over time when using a stock solution of this compound. Could this be a stability issue?

A2: Yes, inconsistent results can be a strong indicator of compound instability.[7] To troubleshoot this:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Conditions: Ensure the stock solution is stored at the recommended temperature, typically -20°C or -80°C, and protected from light.

  • Perform a Stability Check: Analyze an aliquot of your stock solution by HPLC to check for the appearance of degradation peaks over time.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following best practices:

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from a stable stock solution just before use.

  • Control Temperature: Perform experiments at a controlled and consistent temperature. If the compound is temperature-sensitive, keep solutions on ice as much as possible.

  • Protect from Light: If the compound is known to be light-sensitive, conduct experiments in low-light conditions and use amber-colored tubes or plates.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Different Buffer Systems

This protocol outlines a general method to evaluate the stability of this compound in various aqueous buffer solutions over time using HPLC analysis.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Buffer solutions of interest (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Acetate buffer pH 5.0)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into each of the chosen buffer systems to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to minimize its effect.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC. This will serve as the baseline (100% stability).

  • Incubation: Incubate the remaining working solutions at a relevant temperature (e.g., room temperature or 37°C).

  • Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubating solution.

  • HPLC Analysis: Analyze each aliquot by HPLC. The percentage of this compound remaining at each time point is calculated by comparing the peak area of the compound to the peak area at T=0.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Buffer Systems at 37°C

Buffer SystempH% Remaining at 1h% Remaining at 4h% Remaining at 8h% Remaining at 24h
PBS7.498.595.290.182.3
Tris-HCl8.092.180.565.740.9
Acetate5.099.298.196.594.0

Note: This table presents hypothetical data for illustrative purposes only. Actual stability should be determined experimentally.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Test Buffers prep_stock->prep_work t0 T=0 HPLC Analysis prep_work->t0 incubate Incubate at 37°C prep_work->incubate data Data Analysis: % Remaining vs. Time t0->data tp Time Point Sampling (1, 4, 8, 24h) incubate->tp hplc HPLC Analysis tp->hplc hplc->data

Caption: Workflow for assessing this compound stability.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf Phosphorylation gene Target Gene Expression tf->gene Nuclear Translocation mls This compound mls->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Preventing degradation of MLS000536924 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance to prevent the degradation of MLS000536924 during experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended storage condition for this compound? For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.
How should I prepare stock solutions? Prepare stock solutions by dissolving the compound in high-quality, anhydrous DMSO. For immediate use, stock solutions can be stored at -20°C. For longer-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
Is this compound sensitive to light? Yes, this compound is photosensitive. All handling and experimental procedures should be performed with minimal light exposure. Use amber-colored vials or tubes and cover experimental setups with aluminum foil.
What is the stability of this compound in aqueous media? The stability of this compound in aqueous media is limited. It is recommended to prepare fresh dilutions in your experimental buffer or media immediately before use. Do not store the compound in aqueous solutions for extended periods.
Can I repeatedly freeze and thaw my stock solution? It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation. Prepare aliquots of a suitable volume to be used for a single experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or weaker than expected biological activity. Compound degradation due to improper storage or handling.1. Confirm that the solid compound and stock solutions have been stored correctly at the recommended temperatures and protected from light. 2. Prepare fresh stock solutions from a new vial of the solid compound. 3. Minimize the time the compound is in aqueous solution before being added to the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound.1. Analyze a freshly prepared solution of this compound as a reference. 2. Compare the chromatogram of the experimental sample to the reference. The presence of additional peaks suggests degradation. 3. Review all handling steps, paying close attention to light exposure and time in aqueous solutions.
Precipitation of the compound in aqueous buffer or cell culture media. Poor solubility.1. Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible while maintaining solubility. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines. 2. Vortex the solution thoroughly when diluting the DMSO stock into the aqueous buffer. 3. Consider using a surfactant-containing buffer if compatible with your experimental system.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Under low light conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Diluting this compound for Cellular Assays
  • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

  • Immediately before adding to the cells, perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired concentrations.

  • Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Gently mix the final dilution and immediately add it to the cell cultures.

Visual Guides

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Preparation cluster_experiment Experiment storage Store Solid this compound at -20°C (dark) stock_prep Prepare DMSO Stock Solution (low light) storage->stock_prep aliquot Aliquot into Single-Use Vials stock_prep->aliquot storage_stock Store Aliquots at -80°C aliquot->storage_stock thaw Thaw Single Aliquot (low light) storage_stock->thaw dilution Prepare Fresh Dilution in Aqueous Buffer thaw->dilution treatment Treat Cells/Sample dilution->treatment troubleshooting_flowchart Troubleshooting Logic for Inconsistent Results decision decision solution solution issue Inconsistent Results check_storage Storage Conditions Correct? (-20°C solid, -80°C stock) issue->check_storage check_handling Handled to Minimize Light Exposure? check_storage->check_handling Yes prepare_fresh Prepare Fresh Stock and Dilutions check_storage->prepare_fresh No check_freeze_thaw Multiple Freeze-Thaw Cycles Avoided? check_handling->check_freeze_thaw Yes check_handling->prepare_fresh No check_freeze_thaw->prepare_fresh No review_protocol Review Protocol for Aqueous Stability Issues check_freeze_thaw->review_protocol Yes results_ok Results Consistent prepare_fresh->results_ok review_protocol->results_ok

Technical Support Center: Troubleshooting MLS000536924 in High-Throughput Screens

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a molecule designated "MLS000536924". The following technical support guide is a generalized framework designed to assist researchers in troubleshooting issues with a hypothetical novel small molecule inhibitor in high-throughput screening (HTS).

This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate common challenges encountered when screening the hypothetical small molecule, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our assay results with this compound. What could be the cause?

High variability can stem from several factors.[1] Consider the following:

  • Compound Instability: this compound may be unstable in the assay buffer. Ensure that the buffer composition and pH are optimal and that the compound is not degrading over the course of the experiment.

  • Solubility Issues: Poor solubility can lead to compound precipitation and inconsistent concentrations in the assay wells. Try adding a small percentage of a solubilizing agent like DMSO, but be mindful of its potential effects on the assay.

  • Plate Edge Effects: Temperature and evaporation gradients across the microplate can cause "edge effects".[1] Use a plate sealer and ensure even temperature distribution during incubation. It is also good practice to leave the outer wells empty or fill them with buffer to minimize these effects.

  • Pipetting Errors: Inconsistent liquid handling can introduce significant variability. Ensure that all automated and manual pipettes are properly calibrated.

Q2: The dose-response curve for this compound is flat or has a very shallow slope. How can we troubleshoot this?

A poor dose-response curve can indicate several issues:[2]

  • Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50 of the compound. Broaden the concentration range in subsequent experiments.

  • Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence, light scattering).[2] Perform control experiments with this compound in the absence of the target to check for such interference.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition and unusual dose-response curves. Consider adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer to prevent aggregation.

Q3: We suspect off-target effects with this compound. How can we confirm this?

Distinguishing on-target from off-target effects is crucial.[3] Here are some strategies:

  • Counter-Screening: Perform a counter-screen with a cell line that does not express the intended target.[3] If the effect persists, it is likely due to off-target activity.

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor of the same target with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.[3]

  • Rescue Experiments: Overexpression of the intended target should "rescue" or reduce the phenotypic effect of the compound if it is acting on-target.[3]

Quantitative Data for this compound (Hypothetical)

ParameterValueConditions
IC50 (Target Kinase) 50 nMIn vitro biochemical assay
Ki 25 nMATP-competitive binding assay
Cellular Potency (EC50) 500 nMCell-based phosphorylation assay
Cytotoxicity (CC50) > 50 µM48-hour incubation in HEK293 cells
Solubility 10 µMIn aqueous buffer with 1% DMSO

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of this compound against its target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its substrate peptide in the assay buffer.

    • Prepare a solution of ATP at the desired concentration (e.g., the Km for the kinase).

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well microplate.

    • Add 10 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Activates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Activates This compound This compound This compound->Target Kinase Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition Incubation Incubation Reagent Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Hit Confirmation Hit Confirmation Dose-Response->Hit Confirmation

References

Technical Support Center: Improving the Selectivity of MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the experimental selectivity of MLS000536924, a potent inhibitor of PTEN-induced kinase 1 (PINK1). Given that off-target effects can confound experimental results, the following resources are designed to help you validate your findings and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A: this compound is a potent, ATP-competitive small molecule inhibitor of PTEN-induced kinase 1 (PINK1). PINK1 is a serine/threonine kinase that plays a crucial role in mitochondrial quality control.[1][2] Under conditions of mitochondrial stress or damage (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates Ubiquitin at Ser65.[3][4] This phosphorylation event initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin, leading to the ubiquitination of mitochondrial outer membrane proteins and subsequent removal of the damaged mitochondrion via autophagy (a process known as mitophagy).[4][5]

Q2: Why is assessing the selectivity of this compound crucial for my experiments?

A: Assessing selectivity is critical because the high degree of structural similarity among kinase active sites means that many kinase inhibitors interact with multiple targets.[6] These unintended interactions, or "off-target effects," can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target (on-target effect).[3][7] Rigorous selectivity profiling and validation are essential to ensure that the biological effects observed upon treatment with this compound are genuinely due to the inhibition of PINK1.

Q3: What are the main experimental approaches to identify the off-target profile of a kinase inhibitor?

A: There are two primary categories of approaches:

  • Biochemical (Cell-Free) Assays: These methods, often performed by commercial vendors, involve screening the inhibitor against a large panel of purified kinases (kinome profiling). The output is typically the concentration of the inhibitor required to inhibit 50% of a kinase's activity (IC₅₀) or its binding affinity (Kᵢ). This provides a broad view of the compound's potency and selectivity in a controlled, cell-free environment.

  • Cell-Based Assays: These methods assess target engagement and selectivity within a physiological context. Key examples include the Cellular Thermal Shift Assay (CETSA), which confirms direct binding in cells, and chemoproteomics, which uses mass spectrometry to identify all protein interaction partners of a compound throughout the proteome.[5] It's important to use cell-based assays because cell-free and cell-based profiling can yield different results.

Q4: What is a recommended starting concentration for this compound in cell-based assays?

A: As a starting point, it is recommended to use the lowest effective concentration that achieves the desired on-target effect. A good practice is to perform a dose-response curve and use a concentration at or slightly above the IC₅₀ for PINK1 inhibition in your specific cellular system. Using excessively high concentrations significantly increases the risk of engaging lower-affinity off-targets.[3] For this compound, a starting range of 0.5 - 5 µM is suggested, based on typical potencies of similar research compounds.[5]

The PINK1/Parkin Signaling Pathway

The diagram below illustrates the central role of PINK1 in mitochondrial quality control. In healthy mitochondria, PINK1 is imported and cleared. Upon mitochondrial damage, PINK1 accumulates and activates the Parkin-mediated mitophagy pathway.

PINK1_Pathway cluster_healthy Healthy Mitochondrion (Polarized) cluster_damaged Damaged Mitochondrion (Depolarized) TOM_H TOM Complex IMM_H Inner Membrane TOM_H->IMM_H PARL PARL Protease IMM_H->PARL Cleavage PINK1_H PINK1 PINK1_H->TOM_H Import Degradation Proteasomal Degradation PARL->Degradation TOM_D TOM Complex PINK1_D PINK1 (Accumulates) PINK1_D->TOM_D Stalled Import pUb pS65-Ub PINK1_D->pUb Phosphorylates Ub Ubiquitin (Ub) Ub->pUb Parkin_inactive Parkin (Inactive) pUb->Parkin_inactive Recruits & Activates Parkin_active Parkin (Active E3 Ligase) Parkin_inactive->Parkin_active OMM_Proteins OMM Proteins Parkin_active->OMM_Proteins Ubiquitinates Mitophagy Mitophagy OMM_Proteins->Mitophagy

Caption: PINK1 signaling in healthy vs. damaged mitochondria.

Troubleshooting Guide: Investigating Off-Target Effects

Problem: I'm observing a cellular phenotype (e.g., toxicity, unexpected pathway modulation) that is inconsistent with the known functions of PINK1.

This is a common scenario suggesting that this compound may be acting via one or more off-targets in your experimental model.[7] The following logical workflow can help you dissect on-target from off-target effects.

Troubleshooting_Workflow start Phenotype Observed with This compound q1 Does the compound engage PINK1 in cells? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cetsa Perform Cellular Thermal Shift Assay (CETSA) q1->cetsa q2 Is the phenotype reproduced with an orthogonal tool? a1_yes->q2 conclusion_off Phenotype is likely OFF-TARGET a1_no->conclusion_off a2_yes Yes q2->a2_yes a2_no No q2->a2_no orthogonal Use structurally distinct PINK1 inhibitor OR Use PINK1 CRISPR KO/siRNA q2->orthogonal conclusion_on Phenotype is likely ON-TARGET a2_yes->conclusion_on a2_no->conclusion_off identify Identify off-targets via Kinome Scan or Chemoproteomics conclusion_off->identify

Caption: Workflow for troubleshooting suspected off-target effects.
Solution 1: Confirm Target Engagement with a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that this compound physically binds to PINK1 inside intact cells. The principle is that ligand binding increases a protein's thermal stability, so more of it will remain soluble after heat treatment.

CETSA_Workflow step1 1. Treat Cells Treat intact cells with Vehicle (DMSO) or this compound. step2 2. Heat Aliquots Heat cell aliquots across a temperature gradient (e.g., 40-70°C). step1->step2 step3 3. Lyse & Separate Lyse cells and centrifuge to separate soluble fraction from precipitated protein. step2->step3 step4 4. Detect Protein Quantify soluble PINK1 in the supernatant via Western Blot or Mass Spectrometry. step3->step4 step5 5. Analyze Data Plot % soluble PINK1 vs. Temperature. A rightward shift in the curve for This compound-treated cells indicates target engagement. step4->step5

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Click for Detailed CETSA Protocol

Objective: To determine if this compound binds to and stabilizes endogenous PINK1 in a cellular context.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against PINK1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • PCR machine or water baths for heating

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-3 hours in a 37°C incubator.

  • Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the total protein amount for all samples. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for PINK1.

  • Analysis: Detect the signal using a secondary antibody and chemiluminescence. Quantify the band intensity for PINK1 at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble PINK1 relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.[3]

Solution 2: Identify Specific Off-Targets

If you confirm that the phenotype is likely an off-target effect, the next step is to identify the responsible protein(s).

  • Kinase Selectivity Profiling: This is the most direct way to assess an inhibitor's profile. You submit the compound to a service that screens it against a large panel of purified kinases. The results will reveal which other kinases this compound inhibits, and at what potency. This is typically done by first screening at a single high concentration (e.g., 1 µM) and then determining the IC₅₀ values for any kinases that show significant inhibition.

  • Chemoproteomics: This unbiased, mass spectrometry-based approach can identify both kinase and non-kinase off-targets directly from cell lysates.[5] In a common workflow, an alkyne-tagged version of the inhibitor is used to treat cells, followed by click chemistry to attach a biotin handle, allowing for the pulldown and identification of all binding partners.

Hypothetical Selectivity Profile for this compound

The table below illustrates how selectivity data is typically presented. It shows hypothetical IC₅₀ values for this compound against its primary target (PINK1) and several potential off-target kinases known to be involved in common signaling pathways.

Kinase TargetFamilyIC₅₀ (nM)Selectivity (Fold vs. PINK1)Potential Pathway Affected
PINK1 Ser/Thr Kinase50 1x Mitochondrial Quality Control
SYKTyr Kinase1503xImmune cell signaling
Aurora ASer/Thr Kinase80016xCell cycle, Mitosis
ROCK2Ser/Thr Kinase2,50050xCytoskeleton, Cell motility
p38α (MAPK14)Ser/Thr Kinase12,000240xStress response, Inflammation
EGFRTyr Kinase>20,000>400xGrowth factor signaling

Data is for illustrative purposes only.

Solution 3: Validate Phenotype with Orthogonal Methods

To be confident that an observed effect is due to PINK1 inhibition, it must be replicated using tools that work through different mechanisms.

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different PINK1 inhibitor that has a distinct chemical scaffold.[3] If this second compound reproduces the phenotype observed with this compound, it strongly suggests the effect is on-target. If it does not, the phenotype is likely caused by an off-target specific to this compound.[7]

  • Use Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PINK1 in your cells. If the genetic approach phenocopies the effect of this compound, this provides powerful evidence for an on-target mechanism. Conversely, if knocking out PINK1 does not prevent this compound from causing the phenotype, the effect is definitively off-target.

References

Technical Support Center: Overcoming Resistance to MLS000536924 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MLS000536924, a known inhibitor of human 15-lipoxygenase-2 (15-LOX-2), during long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a small molecule inhibitor of human 15-lipoxygenase-2 (15-LOX-2).[1] 15-LOX-2 is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[2][3] These mediators are involved in various cellular processes, including inflammation, cell differentiation, and growth.[4][5][6] By inhibiting 15-LOX-2, this compound can modulate these signaling pathways.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this?

A decrease in efficacy over time suggests the development of acquired resistance. Common mechanisms of resistance to enzyme inhibitors include:

  • Target Mutation: The gene encoding 15-LOX-2 may have acquired mutations that reduce the binding affinity of this compound to the enzyme.

  • Alternative Signaling Pathways: Cells may activate compensatory signaling pathways to bypass the effects of 15-LOX-2 inhibition.[]

  • Increased Drug Efflux: Cells might upregulate the expression of drug efflux pumps, such as P-glycoprotein, which actively remove this compound from the cell, lowering its intracellular concentration.[]

  • Changes in Drug Metabolism: The cancer cells may alter their metabolism, leading to the inactivation of the drug.[]

Q3: How can we confirm that our cells have developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells and compare it to the IC50 of the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q4: What experimental approaches can we use to investigate the mechanism of resistance in our cell line?

To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Sequencing of the ALOX15B gene: This will identify any mutations in the gene encoding 15-LOX-2 that could affect drug binding.

  • Gene and Protein Expression Analysis: Use techniques like qPCR, western blotting, or proteomic analysis to examine changes in the expression levels of 15-LOX-2, drug efflux pumps (e.g., ABC transporters), and key proteins in potential bypass signaling pathways.

  • Metabolic Profiling: Compare the metabolic profiles of sensitive and resistant cells to identify any alterations in drug metabolism.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming resistance to this compound.

Problem 1: Gradual loss of this compound efficacy in long-term cell culture.

Hypothetical Long-Term Efficacy Data

Timepoint (Weeks)Cell Viability (% of Control) at 1 µM this compound
225%
435%
850%
1270%
1685%

Troubleshooting Steps & Solutions

  • Confirm Resistance:

    • Action: Perform a dose-response assay to determine the IC50 of this compound in both the parental and the long-term treated cell lines.

    • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the long-term treated cells confirms resistance.

  • Investigate Target-Based Resistance:

    • Action: Sequence the coding region of the ALOX15B gene from the resistant cells.

    • Potential Finding: Identification of point mutations in the active site or allosteric binding sites of 15-LOX-2.

    • Solution: If a target mutation is identified, consider designing or screening for second-generation inhibitors that can bind to the mutated enzyme.

  • Investigate Non-Target-Based Resistance:

    • Action:

      • Assess the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1) using qPCR or western blotting.

      • Profile the expression of key signaling molecules in pathways that might compensate for 15-LOX-2 inhibition (e.g., other lipoxygenase pathways, cyclooxygenase pathways).

    • Potential Finding: Upregulation of a specific efflux pump or activation of a bypass signaling pathway.

    • Solution:

      • For efflux pump upregulation, consider co-treatment with a known inhibitor of that pump (e.g., verapamil for P-glycoprotein).

      • For bypass pathway activation, consider combination therapy with an inhibitor of the activated pathway.

Problem 2: Inconsistent results in 15-LOX-2 inhibition assays.

Troubleshooting Steps & Solutions

  • Reagent and Assay Condition Check:

    • Action:

      • Verify the concentration and stability of your this compound stock solution.

      • Ensure the enzyme and substrate are freshly prepared and used at optimal concentrations.

      • Confirm that the assay buffer pH and temperature are within the optimal range for 15-LOX-2 activity.

  • Cell Line Integrity:

    • Action:

      • Perform cell line authentication to rule out contamination or misidentification.

      • Regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Cell Seeding: Seed the parental cancer cell line at a low density in a T75 flask.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have reached 80-90% confluency, subculture them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Monitoring: Continuously monitor cell morphology and growth rate. It is expected that a significant portion of cells will die, and the growth rate will be slow initially.

  • Resistance Confirmation: After several months of continuous culture (typically 3-6 months), the cells should be able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the original IC50). Confirm resistance by performing an IC50 determination assay.

Protocol 2: IC50 Determination by Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed both parental (sensitive) and resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Hypothetical IC50 Data for Sensitive vs. Resistant Cells

Cell LineIC50 of this compound (µM)Fold Resistance
Parental (Sensitive)0.8-
Resistant12.515.6

Signaling Pathways and Experimental Workflows

15-LOX-2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid 15_LOX_2 15-LOX-2 Arachidonic_Acid->15_LOX_2 15_HpETE 15(S)-HpETE 15_LOX_2->15_HpETE Oxygenation This compound This compound This compound->15_LOX_2 Inhibition p38_MAPK p38 MAPK 15_HpETE->p38_MAPK Activation Downstream_Effects Cell Growth Inhibition Apoptosis p38_MAPK->Downstream_Effects

Caption: Simplified signaling pathway of 15-LOX-2 and the inhibitory action of this compound.

Resistance_Investigation_Workflow Start Decreased Efficacy of this compound Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Target_Analysis Target Analysis: ALOX15B Sequencing Confirm_Resistance->Target_Analysis Non_Target_Analysis Non-Target Analysis: - Efflux Pump Expression - Bypass Pathway Analysis Confirm_Resistance->Non_Target_Analysis Mutation_Found Mutation Identified Target_Analysis->Mutation_Found Yes No_Mutation No Mutation Target_Analysis->No_Mutation No Efflux_Upregulation Efflux Pump Upregulation Non_Target_Analysis->Efflux_Upregulation Check Bypass_Activation Bypass Pathway Activation Non_Target_Analysis->Bypass_Activation Check Solution_Target Develop/Screen 2nd Gen. Inhibitors Mutation_Found->Solution_Target No_Mutation->Non_Target_Analysis Solution_Efflux Co-treat with Efflux Pump Inhibitor Efflux_Upregulation->Solution_Efflux Solution_Bypass Combination Therapy with Bypass Pathway Inhibitor Bypass_Activation->Solution_Bypass

Caption: A logical workflow for investigating and addressing resistance to this compound.

References

Validation & Comparative

A Comparative Guide to MLS000536924 and Other 15-Lipoxygenase-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the 15-lipoxygenase-2 (15-LOX-2) inhibitor, MLS000536924, with other notable inhibitors of this enzyme. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting 15-LOX-2 in various diseases, including inflammation, cancer, and ferroptosis-related conditions.

Introduction to 15-LOX-2

Human 15-lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a non-heme iron-containing enzyme that catalyzes the stereospecific oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1][2] Unlike its isoform, 15-LOX-1, 15-LOX-2 is primarily expressed in epithelial tissues such as the skin, cornea, prostate, and lung.[3] Emerging evidence implicates 15-LOX-2 in the pathophysiology of several diseases. It has been shown to play a role in the development of atherosclerotic plaques and may be involved in certain cancers.[4] Furthermore, 15-LOX-2, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), is a key enzyme in the initiation of ferroptosis, a form of iron-dependent programmed cell death.[5] This has generated significant interest in developing potent and selective 15-LOX-2 inhibitors as potential therapeutic agents.

Comparative Analysis of 15-LOX-2 Inhibitors

This compound is a competitive inhibitor of human 15-LOX-2.[6] To provide a comprehensive overview of its performance, this guide compares its inhibitory potency (IC50) and selectivity against other known 15-LOX-2 inhibitors.

Inhibitor15-LOX-2 IC50 (µM)Selectivity Profile (Fold-Selectivity or IC50 in µM for other enzymes)Mechanism of ActionReference
This compound 3.1>20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2Competitive[6][7]
MLS000545091 2.6>20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2Mixed-type[6][7]
MLS000327069 0.34 ± 0.05>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2Mixed-type, non-reductive[7]
MLS000327186 0.53 ± 0.04>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2Mixed-type, non-reductive[7]
MLS000327206 0.87 ± 0.06>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2Mixed-type, non-reductive[7]
NDGA 11Non-selective LOX inhibitorRedox inhibitor[7][8]

As the data indicates, while this compound is a potent and selective inhibitor, compounds such as MLS000327069, MLS000327186, and MLS000327206 from the imidazole-based series demonstrate even greater potency while maintaining high selectivity.[7] Nordihydroguaiaretic acid (NDGA) is a well-known LOX inhibitor but lacks selectivity for 15-LOX-2.[7][8]

Signaling Pathways Involving 15-LOX-2

The following diagram illustrates the central role of 15-LOX-2 in the metabolism of arachidonic acid and its involvement in key pathological processes.

15-LOX-2_Signaling_Pathway AA Arachidonic Acid LOX2_15 15-LOX-2 AA->LOX2_15 Substrate HPETE_15 15(S)-HpETE LOX2_15->HPETE_15 Oxygenation PEBP1 PEBP1 LOX2_15->PEBP1 LOX2_PEBP1 15-LOX-2/PEBP1 Complex LOX2_15->LOX2_PEBP1 HETE_15 15(S)-HETE HPETE_15->HETE_15 Reduction Inflammation Inflammation HETE_15->Inflammation Cancer Cancer Progression/ Suppression HETE_15->Cancer Ferroptosis Ferroptosis PEBP1->LOX2_PEBP1 PUFA_PE_OOH PUFA-PE-OOH LOX2_PEBP1->PUFA_PE_OOH Oxygenation PUFA_PE PUFA-PE PUFA_PE->LOX2_PEBP1 Substrate PUFA_PE_OOH->Ferroptosis This compound This compound & Other Inhibitors This compound->LOX2_15 Inhibition

Caption: 15-LOX-2 signaling in inflammation, cancer, and ferroptosis.

This pathway highlights how 15-LOX-2 metabolizes arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a precursor to the pro-inflammatory mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] The enzyme's role in ferroptosis is mediated through its complex with PEBP1, which facilitates the peroxidation of polyunsaturated fatty acids within phosphatidylethanolamines (PUFA-PEs).[5] this compound and other inhibitors act by blocking the catalytic activity of 15-LOX-2.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of 15-LOX-2 inhibitors. Below are summarized protocols for key in vitro assays.

15-LOX-2 Enzymatic Inhibition Assay (UV-Vis based)

This assay measures the ability of a compound to inhibit the 15-LOX-2-catalyzed conversion of a fatty acid substrate, which can be monitored by the increase in absorbance at 234 nm due to the formation of a conjugated diene system in the product.

Materials:

  • Human recombinant 15-LOX-2 enzyme

  • Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a quartz cuvette, combine the borate buffer, a specific concentration of the 15-LOX-2 enzyme, and the test inhibitor at the desired concentration. Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction (containing DMSO vehicle instead of the inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Selectivity Assays (LOX and COX Isoforms)

To determine the selectivity of an inhibitor, similar enzymatic assays are performed using other related enzymes, such as 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2. The IC50 values obtained for these enzymes are then compared to the IC50 value for 15-LOX-2 to calculate the fold-selectivity.

Cell-Based 15-LOX-2 Inhibition Assay

This assay evaluates the inhibitor's activity in a cellular context.

Materials:

  • A human cell line engineered to overexpress 15-LOX-2 (e.g., HEK293T cells)

  • Cell culture medium and reagents

  • Arachidonic acid

  • Test inhibitor

  • Reagents for lipid extraction and analysis (e.g., LC-MS/MS)

Procedure:

  • Plate the 15-LOX-2-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specific duration.

  • Add arachidonic acid to the cell medium to stimulate 15-LOX-2 activity.

  • After a defined incubation period, stop the reaction and harvest the cells and supernatant.

  • Extract the lipid metabolites from the samples.

  • Analyze the levels of 15-HETE and other relevant metabolites using a sensitive analytical method like LC-MS/MS.

  • Calculate the percentage of inhibition of 15-HETE production at each inhibitor concentration and determine the cellular IC50 value.

The following diagram outlines the general workflow for evaluating 15-LOX-2 inhibitors.

Inhibitor_Evaluation_Workflow Start Start: Candidate Inhibitor Enzyme_Assay 15-LOX-2 Enzymatic Assay Start->Enzyme_Assay IC50_Det Determine 15-LOX-2 IC50 Enzyme_Assay->IC50_Det Selectivity_Assays Selectivity Assays (5-LOX, 12-LOX, 15-LOX-1, COX-1/2) IC50_Det->Selectivity_Assays Selectivity_Profile Establish Selectivity Profile Selectivity_Assays->Selectivity_Profile Cell_Assay Cell-Based Assay Selectivity_Profile->Cell_Assay Cellular_IC50 Determine Cellular Potency Cell_Assay->Cellular_IC50 End Lead Candidate Cellular_IC50->End

Caption: Workflow for the evaluation of 15-LOX-2 inhibitors.

Conclusion

This compound is a valuable tool for studying the biological functions of 15-LOX-2 due to its good potency and selectivity. However, for researchers seeking even higher potency, the imidazole-based inhibitors such as MLS000327069 offer a significant advantage. The choice of inhibitor will ultimately depend on the specific requirements of the experimental system and the desired therapeutic application. The experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and other novel 15-LOX-2 inhibitors.

References

Comparative Analysis: MLS000536924 and Nordihydroguaiaretic Acid (NDGA)

Author: BenchChem Technical Support Team. Date: November 2025

Editor's Note: Information regarding the compound MLS000536924 is not available in publicly accessible scientific literature or chemical databases. As a result, a direct comparative analysis with nordihydroguaiaretic acid (NDGA) cannot be provided at this time. The following guide offers a comprehensive overview of the experimental data, mechanism of action, and relevant protocols for NDGA.

Nordihydroguaiaretic Acid (NDGA): A Profile

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush, Larrea tridentata. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

NDGA exhibits a multifaceted mechanism of action, primarily attributed to its ability to inhibit lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase, which is involved in the synthesis of pro-inflammatory leukotrienes. Additionally, NDGA has been shown to inhibit receptor tyrosine kinases, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and HER2/neu, thereby interfering with cancer cell proliferation and survival signaling pathways. Its antioxidant properties are derived from its ability to scavenge free radicals.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of NDGA from experimental studies.

ParameterCell LineAssayValueReference
Inhibition of Androgen-Stimulated Growth (IC50)LAPC-4 (Prostate Cancer)Cell Proliferation Assay5 ± 1 µM[1]
Inhibition of DHT-Induced IGF-1R Content (IC50)LAPC-4 (Prostate Cancer)Western Blot11 ± 2 µM[1]
Inhibition of DHT-Induced IGF-1R mRNA ExpressionLAPC-4 (Prostate Cancer)Quantitative PCRComplete inhibition at 10 µM[1]
Experimental Protocols
  • Cell Culture: LAPC-4 prostate cancer cells are maintained in the appropriate growth medium supplemented with fetal bovine serum.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The medium is replaced with a serum-free medium containing 1 nM dihydrotestosterone (DHT) and varying concentrations of NDGA (e.g., 1 to 30 µM). Control wells receive DHT without NDGA.

  • Incubation: Cells are incubated for a specified period (e.g., 7 days).

  • Quantification: Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting. The absorbance is read at the appropriate wavelength, and the results are expressed as a percentage of the control.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the NDGA concentration and fitting the data to a sigmoidal dose-response curve.

  • Cell Culture and Treatment: LAPC-4 cells are cultured and treated with DHT and NDGA as described in the proliferation assay for a period of 3 days.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for IGF-1R. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The expression of IGF-1R is normalized to the loading control.

  • Cell Culture and Treatment: LAPC-4 cells are cultured and treated with DHT and NDGA as described above.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or a probe-based detection method. Primers specific for the IGF-1R gene and a reference gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of IGF-1R mRNA is calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene and expressed as a fold change relative to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by NDGA and a general experimental workflow for its evaluation.

NDGA_IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NDGA NDGA NDGA->IGF1R Inhibits

Caption: NDGA inhibits the IGF-1R signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis CellCulture Cell Culture (e.g., LAPC-4) Treatment Treatment with DHT and NDGA CellCulture->Treatment ProliferationAssay Proliferation Assay Treatment->ProliferationAssay WesternBlot Western Blot Treatment->WesternBlot qPCR qPCR Treatment->qPCR IC50 IC50 Calculation ProliferationAssay->IC50 Expression Protein/mRNA Expression Analysis WesternBlot->Expression qPCR->Expression

Caption: General workflow for in vitro evaluation of NDGA.

References

Potent and Selective h15-LOX-2 Inhibitor: A Comparative Analysis of MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for selective enzyme inhibitors is paramount. MLS000536924 has emerged as a noteworthy selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various inflammatory diseases and certain cancers. This guide provides a comprehensive comparison of this compound's selectivity profile against other lipoxygenase (LOX) isoforms and cyclooxygenase (COX) enzymes, supported by experimental data and detailed protocols.

This compound demonstrates potent inhibition of h15-LOX-2 with a reported half-maximal inhibitory concentration (IC50) of 3.1 µM.[1] Its selectivity is a key attribute, exhibiting significantly weaker activity against other related enzymes, thereby minimizing off-target effects.

Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of human LOX isoforms and COX enzymes. The compound displays a high degree of selectivity for h15-LOX-2. The following table summarizes the IC50 values, providing a clear comparison of its potency and selectivity.

Enzyme TargetIC50 (µM)Selectivity vs. h15-LOX-2 (fold)
h15-LOX-2 3.1 -
h15-LOX-1~62~20
h5-LOX>93>30
h12-LOX>155>50
COX-1>62>20
COX-2>62>20

Note: IC50 values for isoforms other than h15-LOX-2 are approximated based on the reported selectivity folds from the primary screening data.[1][2]

Experimental Methodologies

The determination of the selectivity profile of this compound involved robust enzymatic assays. Below are the detailed protocols for the key experiments conducted.

Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometric Method)

The inhibitory activity of this compound against various LOX isoforms was determined by monitoring the formation of hydroperoxy derivatives of arachidonic acid, which absorb light at 234 nm.

Materials:

  • Purified human lipoxygenase isoforms (h15-LOX-2, h15-LOX-1, h5-LOX, h12-LOX)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Tris-HCl buffer (pH 7.4)

  • DMSO (for dissolving the compound)

  • UV-Vis spectrophotometer

Procedure:

  • A reaction mixture was prepared in a quartz cuvette containing Tris-HCl buffer and the specific LOX enzyme.

  • This compound, dissolved in DMSO, was added to the reaction mixture at various concentrations. A control reaction was prepared with DMSO alone.

  • The mixture was pre-incubated at room temperature to allow for the interaction between the inhibitor and the enzyme.

  • The enzymatic reaction was initiated by the addition of arachidonic acid.

  • The increase in absorbance at 234 nm was monitored over time using a UV-Vis spectrophotometer.

  • The rate of reaction was calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of this compound was determined by comparing the reaction rate to that of the control.

  • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cyclooxygenase Inhibition Assay (Fluorometric Method)

The inhibitory effect on COX-1 and COX-2 was assessed using a fluorometric assay that detects the peroxidase activity of the enzymes.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Assay buffer

  • Fluorometric probe

  • Heme (cofactor)

  • Fluorescence plate reader

Procedure:

  • The COX-1 or COX-2 enzyme was incubated with the assay buffer and heme in the wells of a 96-well plate.

  • This compound, dissolved in DMSO, was added to the wells at various concentrations. Control wells contained DMSO only.

  • The fluorometric probe was added to all wells.

  • The reaction was initiated by the addition of arachidonic acid.

  • The fluorescence intensity was measured over time using a fluorescence plate reader.

  • The rate of the reaction was determined from the change in fluorescence over time.

  • The percentage of inhibition at each concentration of this compound was calculated relative to the control.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates the general workflow for determining the enzyme inhibition and selectivity profile of a test compound like this compound.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (this compound in DMSO) Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (LOX & COX Isoforms) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (Arachidonic Acid) Reaction Initiation of Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Signal Detection (UV-Vis or Fluorescence) Reaction->Detection Rate_Calc Reaction Rate Calculation Detection->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Value Determination Inhibition_Calc->IC50_Calc Selectivity_Calc Selectivity Profile Analysis IC50_Calc->Selectivity_Calc

Caption: Workflow for determining enzyme inhibition and selectivity.

References

Validating the Inhibitory Effect of MLS000536924 on h15-LOX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitory effects of MLS000536924 and alternative compounds on human 15-lipoxygenase-2 (h15-LOX-2). The data presented is intended for researchers, scientists, and drug development professionals working on inflammation, ferroptosis, and related therapeutic areas.

Introduction to h15-LOX-2

Human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid.[1] It catalyzes the conversion of these fatty acids into bioactive lipid mediators.[1] The expression and activity of h15-LOX-2 have been implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, cystic fibrosis, and ferroptosis, a form of iron-dependent cell death.[1][2] Consequently, the identification and validation of potent and selective h15-LOX-2 inhibitors are of great interest for the development of novel therapeutics.[1][3]

Comparative Inhibitory Potency

This compound has been identified as a potent and selective inhibitor of h15-LOX-2.[2][4] Its inhibitory activity, along with that of several alternative compounds, has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro potency of this compound and other notable h15-LOX-2 inhibitors.

Compoundh15-LOX-2 IC50 (μM)Notes
This compound 3.1A previously discovered potent and selective inhibitor.[2][4]
MLS0005450912.6A structural analog of this compound with similar potency and selectivity.[2][5]
MLS0003270690.34 ± 0.05A more recently discovered inhibitor with a distinct imidazole scaffold and higher potency.[2]
MLS0003271860.53 ± 0.04An imidazole-based inhibitor with sub-micromolar potency.[2]
MLS0003272060.87 ± 0.06Another potent imidazole-based inhibitor.[2]
Nordihydroguaiaretic acid (NDGA)11A non-selective, redox-based inhibitor.[2]
Compound 1026.9 ± 1.0A novel inhibitor identified through virtual screening, exhibiting a mixed-type inhibition mechanism.[3][6]
Compound 1325.0 ± 1.1Another novel inhibitor from virtual screening with a mixed-type inhibition mechanism.[3][6]

Selectivity Profile

A crucial aspect of a good inhibitor is its selectivity for the target enzyme over other related enzymes. The imidazole-based inhibitors, for instance, have demonstrated high selectivity for h15-LOX-2 over other human lipoxygenase (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase (COX-1, COX-2) isozymes, with a selectivity of over 50-fold.[2]

Experimental Protocols

The validation of these inhibitors relies on robust and reproducible experimental protocols. Below are the methodologies for the key assays used to determine the inhibitory potency and selectivity.

1. h15-LOX-2 Inhibition Assay (UV-Vis Based)

This assay measures the formation of the conjugated diene product of the lipoxygenase reaction at 234 nm.

  • Principle: The enzymatic reaction of h15-LOX-2 with a polyunsaturated fatty acid substrate (e.g., arachidonic acid or linoleic acid) leads to the formation of a hydroperoxy derivative containing a conjugated diene system, which absorbs light at 234 nm.[2][7] The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

  • Reagents:

    • Purified h15-LOX-2 enzyme

    • Substrate: Arachidonic acid or Linoleic acid

    • Buffer: Tris-HCl or Borate buffer

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The reaction is typically carried out in a UV-transparent cuvette.

    • The buffer, enzyme, and inhibitor (or vehicle control) are pre-incubated for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance at 234 nm is monitored over time using a spectrophotometer.[2][7]

    • IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.[2]

2. Selectivity Assays against other LOX and COX Isozymes

To assess the selectivity of the inhibitors, similar activity assays are performed using other related enzymes.

  • LOX Isozymes (h5-LOX, h12-LOX, h15-LOX-1): The protocol is analogous to the h15-LOX-2 assay, substituting the respective LOX isozyme.[2]

  • COX Isozymes (COX-1, COX-2):

    • The assay is performed in a buffer containing Tris-HCl, EDTA, phenol, and hemin.

    • The COX enzyme (ovine COX-1 or human recombinant COX-2) is incubated with the inhibitor.

    • The reaction is initiated by the addition of arachidonic acid.

    • Enzyme activity is typically measured by monitoring oxygen consumption or by using a specific colorimetric or fluorescent probe.[2]

Visualizing the Experimental Workflow and Signaling Pathway

Below are diagrams illustrating the experimental workflow for inhibitor validation and the general signaling pathway of lipoxygenases.

G cluster_workflow Inhibitor Validation Workflow start Start: Candidate Inhibitor assay_dev h15-LOX-2 Inhibition Assay (UV-Vis @ 234nm) start->assay_dev ic50 Determine IC50 Value assay_dev->ic50 selectivity Selectivity Profiling (h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2) ic50->selectivity data_analysis Data Analysis & Comparison selectivity->data_analysis end End: Validated Inhibitor Profile data_analysis->end

Caption: Workflow for validating h15-LOX-2 inhibitors.

G cluster_pathway Lipoxygenase Signaling Pathway PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) LOX Lipoxygenase (e.g., h15-LOX-2) PUFA->LOX HPETE Hydroperoxyeicosatetraenoic Acid (HPETE) LOX->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes Lipoxins Lipoxins HPETE->Lipoxins Ferroptosis Ferroptosis HPETE->Ferroptosis Inflammation Inflammation Leukotrienes->Inflammation Lipoxins->Inflammation

Caption: Simplified lipoxygenase signaling pathway.

References

Comparative Analysis of MLS000536924 and Other Competitive Inhibitors of Urokinase-type Plasminogen Activator (uPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of MLS000536924 against its target, Urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis. Due to the limited publicly available data on the specific Ki value of this compound, this document focuses on its identification as a uPA inhibitor and compares its potential efficacy with other known competitive inhibitors of the same target.

Quantitative Comparison of uPA Inhibitors

Compound NameInhibitor TypeKi ValueIC50 Value
This compound Competitive InhibitorData not availableData not available
B428 Competitive Inhibitor100 nM-
UK122 Competitive Inhibitor640 nM-
2-Naphthamidine Competitive Inhibitor5.91 µM-
Amiloride hydrochloride Competitive Inhibitor-16.6 µM

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While related to the Ki value, the IC50 can be influenced by factors such as substrate concentration.

Experimental Protocol: Determination of Ki for a Competitive uPA Inhibitor

The following is a generalized protocol for determining the inhibition constant (Ki) of a competitive inhibitor against uPA using a fluorometric assay.

1. Materials and Reagents:

  • Human Urokinase-type Plasminogen Activator (uPA), recombinant

  • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Test inhibitor (e.g., this compound) and known competitor inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths suitable for the chosen substrate)

  • DMSO (for dissolving inhibitors)

2. Experimental Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of human uPA in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in assay buffer. The final substrate concentration should ideally be close to its Michaelis-Menten constant (Km) for accurate Ki determination.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of the test inhibitor and comparator compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Protocol:

    • To each well of the 96-well plate, add a fixed amount of uPA enzyme.

    • Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at room temperature for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record readings at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).

3. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

  • Plot the initial velocities against the inhibitor concentrations.

  • To determine the mode of inhibition and the Ki value, perform enzyme kinetic studies by measuring the initial velocities at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

  • Analyze the data using non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive inhibition. Alternatively, use graphical methods such as the Lineweaver-Burk or Dixon plots.

  • For competitive inhibition, the Ki can be calculated from the relationship between the apparent Km (Km,app) in the presence of the inhibitor and the inhibitor concentration ([I]): Km,app = Km * (1 + [I]/Ki).

Visualizing the Mechanism and Pathway

To better understand the role of this compound and other uPA inhibitors, the following diagrams illustrate the mechanism of competitive inhibition and the broader uPA signaling pathway.

G Mechanism of Competitive Inhibition of uPA cluster_0 Normal Reaction cluster_1 Competitive Inhibition uPA uPA uPA_Substrate_Complex uPA-Substrate Complex uPA->uPA_Substrate_Complex + Substrate Substrate Substrate Products Products uPA_Substrate_Complex->Products Catalysis uPA_Inhibitor This compound uPA_Inhibitor_Complex uPA-Inhibitor Complex (Inactive) uPA_Inhibitor->uPA_Inhibitor_Complex uPA2 uPA uPA2->uPA_Inhibitor_Complex + Inhibitor

Caption: Competitive inhibition of uPA by this compound.

G Urokinase-type Plasminogen Activator (uPA) Signaling Pathway uPA uPA uPAR uPA Receptor (uPAR) uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Leads to Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion Intracellular_Signaling Intracellular Signaling (e.g., FAK, ERK) Integrins->Intracellular_Signaling Activates Intracellular_Signaling->Cell_Migration_Invasion This compound This compound (Inhibitor) This compound->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Unveiling the Selectivity of MLS000536924: A Comparative Analysis of its Cross-Reactivity with Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of MLS000536924, a potent inhibitor of 15-lipoxygenase-2 (15-LOX-2), and its cross-reactivity with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The data presented herein is supported by experimental findings to objectively assess its performance against alternative compounds.

This compound has been identified as a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in various inflammatory diseases and certain cancers. A critical aspect of its utility as a chemical probe is its selectivity against other enzymes involved in the arachidonic acid cascade, most notably the cyclooxygenase (COX) isoforms. This guide delves into the experimental data characterizing the interaction of this compound with COX-1 and COX-2, comparing it with other known 15-LOX-2 inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of this compound and its analogs against their primary target, 15-LOX-2, and their cross-reactivity with COX-1 and COX-2 are summarized below. The data is compiled from high-throughput screening and subsequent validation assays.

CompoundPrimary TargetIC₅₀ (µM) vs. Primary TargetIC₅₀ (µM) vs. COX-1IC₅₀ (µM) vs. COX-2Selectivity vs. COX-1Selectivity vs. COX-2
This compound 15-LOX-23.1[1]> 20[2]> 20[2]> 20-fold> 20-fold
MLS000545091 15-LOX-22.6[1]> 20[2]> 20[2]> 20-fold> 20-fold
MLS000327069 15-LOX-20.34 ± 0.05[3]Not explicitly quantifiedNot explicitly quantified> 50-fold> 50-fold
MLS000327186 15-LOX-20.53 ± 0.04[3]Not explicitly quantifiedNot explicitly quantified> 50-fold> 50-fold
MLS000327206 15-LOX-20.87 ± 0.06[3]Not explicitly quantifiedNot explicitly quantified> 50-fold> 50-fold

Note: The IC₅₀ values for COX-1 and COX-2 for this compound and MLS000545091 were estimated based on a single inhibitor concentration of 20 µM, indicating that the actual IC₅₀ is likely significantly higher.[2] For the MLS000327 series, the selectivity is reported as greater than 50-fold, suggesting even lower cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the method used to assess the inhibitory activity of the compounds against ovine COX-1 and human recombinant COX-2.

  • Enzyme Preparation: Approximately 3 µg of either ovine COX-1 or human recombinant COX-2 is added to a reaction buffer.

  • Buffer Composition: The reaction buffer contains 0.1 M Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM phenol, and 1 µM hematin.

  • Incubation Conditions: The reaction mixture is maintained at 37°C.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction cell and incubated with the COX enzyme for 5 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of 100 µM arachidonic acid.

  • Activity Measurement: Cyclooxygenase activity is measured by monitoring oxygen consumption using an oxygen electrode. The rate of oxygen uptake is recorded and compared between the inhibitor-treated and control groups to determine the percentage of inhibition.[2][4]

In Vitro 15-Lipoxygenase-2 (15-LOX-2) Inhibition Assay

This protocol describes the determination of the inhibitory potency of the compounds against human 15-LOX-2.

  • Enzyme and Substrate: The assay is performed using purified human 15-LOX-2 and arachidonic acid as the substrate.

  • Reaction Buffer: The reaction is carried out in a suitable buffer, typically 25 mM HEPES (pH 7.5) containing 0.01% Triton X-100.

  • Assay Procedure: The reaction is initiated by adding the enzyme to the buffer containing the substrate and the test compound at various concentrations.

  • Detection: The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the arachidonic acid metabolic pathway and the experimental workflow for assessing inhibitor selectivity.

Arachidonic Acid Metabolic Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX Lipoxygenases (e.g., 15-LOX-2) AA->LOX PGs Prostaglandins COX1->PGs COX2->PGs LTs Leukotrienes LOX->LTs MLS This compound MLS->LOX

Caption: Simplified Arachidonic Acid Pathway and the Target of this compound.

Experimental Workflow for Inhibitor Selectivity Profiling cluster_0 Primary Screen cluster_1 Selectivity Profiling cluster_2 Data Analysis HTS High-Throughput Screen (vs. 15-LOX-2) Hit Identify Hit Compounds (e.g., this compound) HTS->Hit COX1_assay COX-1 Inhibition Assay Hit->COX1_assay COX2_assay COX-2 Inhibition Assay Hit->COX2_assay LOX_assay Other LOX Isoform Assays Hit->LOX_assay IC50 Determine IC50 Values COX1_assay->IC50 COX2_assay->IC50 LOX_assay->IC50 Selectivity Calculate Selectivity Ratios IC50->Selectivity Final_assessment Selective Probe Confirmed Selectivity->Final_assessment High Selectivity Confirmed

Caption: Workflow for Determining the Selectivity of 15-LOX-2 Inhibitors.

References

Head-to-Head Comparison: MLS000536924 and MLS000545091 as Inhibitors of 15-Lipoxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two selective inhibitors of human epithelial 15-lipoxygenase-2 (15-LOX-2), MLS000536924 and MLS000545091. The information presented is compiled from published experimental data to assist researchers in selecting the appropriate tool compound for their studies of 15-LOX-2, an enzyme implicated in various inflammatory diseases and cancer.

Executive Summary

This compound and MLS000545091 are potent and selective inhibitors of 15-LOX-2. While both compounds exhibit high selectivity for 15-LOX-2 over other lipoxygenases and cyclooxygenases, they differ in their mechanism of inhibition. MLS000545091 acts as a mixed-type inhibitor with a slightly lower inhibition constant (Ki) compared to this compound, which functions as a competitive inhibitor. Neither compound displays reductive activity towards the active-site iron of the enzyme. To date, detailed head-to-head comparisons of their activity in cellular models have not been extensively published, with research efforts having advanced to newer generations of 15-LOX-2 inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and MLS000545091 against 15-LOX-2
ParameterThis compoundMLS000545091Reference
Mechanism of Inhibition CompetitiveMixed-type[1]
Ki (µM) 2.5 ± 0.50.9 ± 0.4[1]
IC50 (µM) for h15-LOX-2 3.12.6[2]
Table 2: Selectivity Profile of this compound and MLS000545091
Enzyme TargetThis compound Selectivity (Fold)MLS000545091 Selectivity (Fold)Reference
5-LOX >30~20[1]
12-LOX >50>50[1]
15-LOX-1 ~20~40[1]
COX-1 Little to no inhibitionLittle to no inhibition[1]
COX-2 Little to no inhibitionLittle to no inhibition[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of 15-LOX-2 and the general workflow for inhibitor characterization.

15_LOX_2_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid_Membrane Arachidonic Acid (from membrane phospholipids) 15_LOX_2 15-LOX-2 (ALOX15B) Arachidonic_Acid_Membrane->15_LOX_2 Substrate 15_HpETE 15(S)-Hydroperoxyeicosatetraenoic Acid (15-HpETE) 15_LOX_2->15_HpETE Catalysis Oxygen Molecular Oxygen (O2) Oxygen->15_LOX_2 Inflammatory_Mediators Pro-inflammatory Lipid Mediators 15_HpETE->Inflammatory_Mediators Further Metabolism

Caption: 15-LOX-2 catalyzes the oxygenation of arachidonic acid to 15-HpETE.

Inhibitor_Characterization_Workflow HTS High-Throughput Screening (HTS) to identify initial hits Hit_Confirmation Hit Confirmation & Orthogonal Assays (e.g., cuvette-based lipoxygenase assay) HTS->Hit_Confirmation Selectivity_Screening Selectivity Screening against other LOX and COX enzymes Hit_Confirmation->Selectivity_Screening Mechanism_of_Inhibition Mechanism of Inhibition Studies (Kinetic Analysis) Selectivity_Screening->Mechanism_of_Inhibition Redox_Activity Pseudoperoxidase Assay to assess redox activity Mechanism_of_Inhibition->Redox_Activity Cellular_Assay Cell-Based Assays (e.g., HEK293 overexpressing 15-LOX-2) Redox_Activity->Cellular_Assay

Caption: General workflow for the identification and characterization of 15-LOX-2 inhibitors.

Experimental Protocols

Lipoxygenase Activity Assay

The inhibitory activity of the compounds was determined using a cuvette-based spectrophotometric assay.[1] The assay monitors the formation of the conjugated diene product of the lipoxygenase reaction at 234 nm. The reaction mixture contains the respective lipoxygenase enzyme in a suitable buffer. The inhibitor, dissolved in DMSO, is added to the reaction mixture and incubated for a specified time. The reaction is initiated by the addition of the fatty acid substrate (e.g., arachidonic acid). The initial rate of the reaction is measured and compared to a control reaction containing only the DMSO vehicle. IC50 values are then calculated from the dose-response curves.

Pseudoperoxidase Assay

To determine if the inhibitors act as reducing agents for the active-site iron of 15-LOX-2, a pseudoperoxidase assay was employed.[1] This assay monitors the degradation of the hydroperoxide product (e.g., 13-hydroperoxyoctadecadienoic acid, 13-HPODE) at 234 nm. The 15-LOX-2 enzyme is incubated with 13-HPODE in a suitable buffer. The inhibitor is then added, and the decrease in absorbance at 234 nm is monitored. A significant decrease in absorbance indicates that the inhibitor has reductive activity. Neither this compound nor MLS000545091 showed significant reductive activity in this assay.[1]

Cyclooxygenase (COX) Activity Assay

The selectivity of the inhibitors was assessed against COX-1 and COX-2 using an oxygen consumption assay.[1][3] The assay is performed in a reaction cell equipped with an oxygen electrode. Ovine COX-1 or human recombinant COX-2 is added to a buffer containing necessary co-factors. The inhibitor is pre-incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid. The rate of oxygen consumption is recorded and compared to a control reaction. Indomethacin is typically used as a positive control for COX inhibition. Both this compound and MLS000545091 demonstrated minimal inhibition of COX-1 and COX-2.[1]

Conclusion

Both this compound and MLS000545091 are valuable research tools for investigating the biological roles of 15-LOX-2. The choice between the two may depend on the specific experimental needs. MLS000545091 offers slightly higher potency in vitro, while the competitive inhibition mechanism of this compound might be preferable for certain kinetic studies. The lack of extensive comparative cellular data for these specific compounds suggests that newer, potentially more potent or cell-permeable inhibitors may be more suitable for in-cell and in-vivo experiments. Researchers are encouraged to consult the primary literature for the most current information on 15-LOX-2 inhibitors.

References

Reproducibility of experiments using MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding MLS000536924 is not publicly available, preventing the creation of a detailed comparison guide on experimental reproducibility.

Despite a comprehensive search of scientific databases and public resources, no specific information, experimental data, or published research could be found for the identifier "this compound." This identifier does not appear to correspond to a known chemical compound, biological probe, or any other experimental agent in the public domain.

The lack of available data makes it impossible to fulfill the request for a comparison guide detailing the reproducibility of experiments, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Such a guide is contingent on the existence of foundational research and documented experimental outcomes, which are absent for this compound.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal or proprietary databases that may contain information not available in the public sphere. Without access to primary data on this compound, no objective comparison or analysis of experimental reproducibility can be conducted.

Safety Operating Guide

Essential Safety and Handling Guidance for MLS000536924

Author: BenchChem Technical Support Team. Date: November 2025

Immediate action and comprehensive planning are critical when handling chemical compounds in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for MLS000536924 to ensure the safety of researchers, scientists, and drug development professionals.

Due to the absence of a publicly available Safety Data Sheet (SDS) for the identifier this compound, this guidance is predicated on the general principles of handling potentially hazardous research compounds. It is imperative to treat any compound of unknown toxicity with the highest level of caution. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (in a certified chemical fume hood) Safety glasses with side shieldsChemical-resistant nitrile gloves (double-gloving recommended)Fully buttoned lab coatNot generally required if work is performed in a certified chemical fume hood
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Chemical-resistant lab coat or apronUse in a well-ventilated area or chemical fume hood. Respirator may be required based on risk assessment.
Large-Scale Operations or Potential for Aerosolization Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or a supplied-air respirator
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls and bootsAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing risk during the handling of this compound. The following diagram outlines the recommended operational sequence from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (if available) and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Chemical Fume Hood prep_ppe->prep_workspace handling_weigh Weigh and Aliquot in Fume Hood prep_workspace->handling_weigh handling_solution Prepare Solutions in Fume Hood handling_weigh->handling_solution handling_experiment Conduct Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including disposable gloves, bench paper, pipette tips, and empty vials, must be considered hazardous waste.

  • Containment: Contaminated solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with the full chemical name (if known), the identifier "this compound," and the appropriate hazard symbols.

  • Storage: Hazardous waste should be stored in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.

Disclaimer: This guidance is based on general laboratory safety principles for handling unknown compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). If an SDS for this compound becomes available, its recommendations supersede this document. All laboratory personnel must be trained in the proper handling of hazardous chemicals and the use of personal protective equipment.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.